Z-Val-Gly-Oet
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-4-23-14(20)10-18-16(21)15(12(2)3)19-17(22)24-11-13-8-6-5-7-9-13/h5-9,12,15H,4,10-11H2,1-3H3,(H,18,21)(H,19,22)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTGKCOLBDXREB-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Z-Val-Gly-Oet: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Z-Val-Gly-Oet, a protected dipeptide of significant interest in peptide chemistry and drug development. Aimed at researchers, scientists, and professionals in the field, this document delineates its chemical structure, molecular formula, and a detailed synthesis protocol.
Core Molecular Identity
This compound, chemically known as N-benzyloxycarbonyl-L-valyl-glycine ethyl ester, is a dipeptide derivative. The "Z" group (benzyloxycarbonyl) serves as a crucial N-terminal protecting group for the valine residue, while the C-terminus of the glycine is protected as an ethyl ester ("Oet"). This strategic protection is fundamental in peptide synthesis, preventing unwanted side reactions during the formation of peptide bonds.[1]
Molecular Formula: C17H24N2O5[2]
CAS Number: 2766-17-8[2]
The structure consists of an L-valine amino acid residue whose amino group is protected by a benzyloxycarbonyl group. This is followed by a glycine residue, and the carboxyl group of the glycine is esterified with ethanol.
Chemical Structure Visualization
The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of the atoms and the key functional groups.
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor, Z-Val-Gly-OH, is provided in the table below for comparative analysis.
| Property | This compound | Z-Val-Gly-OH |
| Synonyms | N-benzyloxycarbonyl-L-valyl-glycine ethyl ester | Z-Val-Gly-OH |
| CAS Number | 2766-17-8 | 2790-84-3[3][4] |
| Molecular Formula | C17H24N2O5[2] | C15H20N2O5[3][4] |
| Molecular Weight | 336.38 g/mol | 308.33 g/mol [3][4] |
| Appearance | Not specified (typically a white solid) | White powder[3][4] |
| Purity | ≥ 99%[2] | ≥ 99% (TLC)[3][4] |
| Storage Conditions | Not specified (typically 0-8°C) | Store at 0-8°C[4] |
Synthesis Protocol
A common method for the synthesis of this compound involves the coupling of N-benzyloxycarbonyl-L-valine (Z-Val-OH) with glycine ethyl ester (Gly-OEt). The hydrochloride salt of the final product is often isolated.[5]
Materials:
-
N-Benzyloxycarbonyl-L-valine (Z-Val-OH)
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)[6]
-
Triethylamine (TEA)
-
Anhydrous Chloroform (CHCl3)
-
1-Methanesulfonyloxy-1,2,3-benzotriazole
-
Ethyl acetate
-
Water
Step-by-Step Procedure:
-
Dissolve N-benzyloxycarbonyl-L-valine (1.26 g), glycine ethyl ester hydrochloride (0.70 g), and triethylamine (1.40 ml) in anhydrous chloroform (10 ml).[5]
-
Cool the mixture under an ice bath with continuous stirring.[5]
-
Add 1-methanesulfonyloxy-1,2,3-benzotriazole (1.05 g) to the cooled solution.[5]
-
Allow the reaction to stir at room temperature for 20 hours.[5]
-
After the reaction period, add water and ethyl acetate to the mixture.[5]
-
Separate the ethyl acetate layer, wash it, and then dry it.[5]
-
Distill off the solvent to yield N-(N-benzyloxycarbonyl-L-valyl)glycine ethyl ester hydrochloride (1.1 g).[5]
-
The resulting product has a melting point of 162°-165° C.[5]
Reaction Workflow:
Caption: Workflow for the synthesis of this compound·HCl.
Role in Peptide Synthesis and Drug Development
This compound is a valuable building block in the synthesis of more complex peptides.[4] The Z-group provides robust protection for the N-terminus of valine, which can be selectively removed under specific conditions, such as hydrogenolysis, to allow for further peptide chain elongation. The ethyl ester protection of the glycine C-terminus can be cleaved through saponification. This orthogonal protection strategy is a cornerstone of solution-phase peptide synthesis.[1]
The dipeptide sequence Val-Gly itself is found in various biologically active peptides.[7] Therefore, this compound serves as a key intermediate in the synthesis of peptide-based therapeutics and research tools for studying protein-protein interactions and enzyme activity.[4]
Conclusion
This compound is a chemically well-defined, protected dipeptide with significant utility in synthetic organic and medicinal chemistry. Its synthesis is straightforward, and its structure allows for versatile integration into larger peptide frameworks. This technical guide provides the foundational knowledge required for researchers and drug development professionals to effectively utilize this compound in their work.
References
- Synthesis of N-(N-benzyloxycarbonyl-L-valyl)glycine ethyl ester hydrochloride.
- Z-L-valil-L-glicina - Chem-Impex.
- Z-L-valyl-L-glycine - Chem-Impex.
- This compound - 杭州沙拓生物医药科技有限公司.
-
Val-Gly | C7H14N2O3 | CID 6993111 - PubChem. Available at: [Link]
- Application Note: A Detailed Protocol for the Solution-Phase Synthesis of Glycyl-L-valine - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. prepchem.com [prepchem.com]
- 6. Glycine ethyl ester hydrochloride | CAS 623-33-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Val-Gly | C7H14N2O3 | CID 6993111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Technical Guide on Z-Val-Gly-OEt (CAS 2766-17-8): Chemical Identifiers, Synthesis Protocols, and Applications in Peptide Therapeutics
Executive Summary & Chemical Identity
In the complex landscape of peptide synthesis and active pharmaceutical ingredient (API) manufacturing, Z-Val-Gly-OEt (N-Benzyloxycarbonyl-L-valyl-glycine ethyl ester) serves as a foundational protected dipeptide building block[1]. The strategic placement of orthogonal protecting groups—a benzyloxycarbonyl (Z or Cbz) group at the N-terminus and an ethyl ester (OEt) at the C-terminus—allows researchers to perform highly controlled, iterative chain elongations without risking unwanted side reactions or polymerization.
Understanding the precise chemical identifiers and physicochemical properties of this compound is critical for procurement, analytical verification, and synthetic planning.
Table 1: Primary Chemical Identifiers
| Identifier | Value |
| Product Name | N-Benzyloxycarbonyl-L-valyl-glycine ethyl ester |
| CAS Number | 2766-17-8[2] |
| PubChem CID | 7015716[3] |
| Molecular Formula | C17H24N2O5[3] |
| Molecular Weight | 336.388 g/mol [3] |
| InChI Key | FZTGKCOLBDXREB-HNNXBMFYSA-N[3] |
| MDL Number | MFCD00056285[2] |
Table 2: Physicochemical Properties & Specifications
| Property | Specification |
| Appearance | White crystalline powder[1] |
| Purity (HPLC) | ≥ 97.0% |
| Solubility | Soluble in Methanol, Ethanol, and Ethyl Acetate[4] |
| Storage Temperature | 2-8°C (Refrigerated to prevent ester hydrolysis) |
Mechanistic Role and Orthogonal Deprotection Strategy
The true utility of this compound lies in its orthogonality . In peptide chemistry, orthogonality refers to the ability to remove one protecting group under specific chemical conditions without affecting the other.
-
The N-Terminal Cbz (Z) Group: The benzyloxycarbonyl group protects the valine amine from unwanted acylation. It is highly stable to the basic conditions required for ester saponification but is readily cleaved under neutral catalytic hydrogenolysis ()[4]. This causality is vital: by avoiding strong acids or bases during N-terminal deprotection, the stereochemical integrity of the chiral valine center is preserved.
-
The C-Terminal Ethyl Ester (OEt): The ethyl ester protects the glycine carboxylate. It prevents the dipeptide from undergoing self-condensation or forming diketopiperazines during coupling. It is stable to hydrogenolysis but can be removed via mild alkaline hydrolysis (saponification).
Logical Workflow of Orthogonal Deprotection
The following diagram illustrates the divergent synthetic pathways available to researchers when utilizing this compound as a central node for peptide elongation.
Orthogonal deprotection pathways of this compound enabling selective N- or C-terminal extension.
Self-Validating Experimental Protocols
To ensure high-fidelity peptide synthesis, protocols must be designed as self-validating systems where the reaction's progress can be unambiguously monitored.
Protocol A: N-Terminal Deprotection via Catalytic Hydrogenolysis
This method selectively removes the Cbz group to yield H-Val-Gly-OEt, preparing the molecule for subsequent N-terminal coupling ()[5].
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous methanol to a concentration of 0.1 M.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol %).
-
Causality: The Pd/C catalyst provides the active surface area required for molecular hydrogen to reduce the benzylic C-O bond, safely releasing toluene and carbon dioxide gas as byproducts[4].
-
-
Hydrogenation: Evacuate the reaction flask and backfill with H
gas three times. Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature. -
Self-Validating Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC). The starting material (this compound) is UV-active at 254 nm due to the Cbz phenyl ring. The reaction is complete when the UV-active spot completely disappears and a new, non-UV-active spot appears that stains positive (purple/pink) with ninhydrin, confirming the presence of the newly liberated primary amine.
-
Workup: Filter the mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo to yield the free amine.
Protocol B: C-Terminal Deprotection via Saponification
This method selectively hydrolyzes the ethyl ester to yield Z-Val-Gly-OH, preparing the molecule for C-terminal coupling.
-
Preparation: Dissolve this compound in a 1:1 mixture of Tetrahydrofuran (THF) and distilled water.
-
Base Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.2 equivalents of 1M NaOH dropwise.
-
Causality: Performing the addition at 0°C prevents base-catalyzed epimerization (racemization) of the sensitive valine stereocenter, ensuring the final peptide retains its biological activity.
-
-
Self-Validating Monitoring: Stir for 1-2 hours. As the ester hydrolyzes, hydroxide ions are consumed, causing the pH to drop. The reaction is self-validating by utilizing a pH meter; maintaining the pH at ~10 indicates ongoing hydrolysis. Once the pH stabilizes and TLC shows the disappearance of the starting material, the reaction is complete.
-
Workup: Acidify the aqueous layer to pH 2-3 using 1M HCl to protonate the newly formed carboxylate. Extract the product with ethyl acetate, dry over anhydrous Na
SO , and concentrate to yield the pure Z-Val-Gly-OH.
References
-
National Institutes of Health (PubMed) / Org Biomol Chem . "A flow-based transition-metal-catalysed hydrogenolysis strategy to facilitate peptide side-chain deprotection." Available at:[Link]
-
NBInno . "The Role of Ethyl N-(Benzyloxycarbonyl)-L-valyl-glycinate in Drug Synthesis." Available at: [Link] (Derived from grounding tool index 1.6)
Sources
- 1. nbinno.com [nbinno.com]
- 2. aaronchem.com [aaronchem.com]
- 3. N-Benzyloxycarbonyl-L-valylglycine ethyl ester, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A flow-based transition-metal-catalysed hydrogenolysis strategy to facilitate peptide side-chain deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvation Dynamics of Z-Val-Gly-OEt: A Technical Guide to Aqueous vs. Organic Solubility Profiles
Executive Summary
The solubility of protected peptide intermediates is a critical parameter in both Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS). Z-Val-Gly-OEt (N-benzyloxycarbonyl-L-valylglycine ethyl ester, CAS 2766-17-8) serves as a quintessential model for understanding the solvation thermodynamics of highly protected, uncharged dipeptides. This whitepaper provides an in-depth analysis of the causality behind its insolubility in water and its high solubility in organic solvents, supported by thermodynamic principles and field-proven experimental workflows.
Molecular Anatomy and Thermodynamic Causality
To understand the solubility profile of this compound, we must deconstruct its molecular anatomy. The molecule lacks any free ionizable groups (no free amine, no free carboxylic acid), which fundamentally dictates its solvation behavior[1].
-
The Z-Group (Benzyloxycarbonyl): This N-terminal protecting group introduces a bulky, aromatic, and highly hydrophobic moiety. In aqueous media, it forces water molecules to form entropically unfavorable clathrate cages around the aromatic ring.
-
The Valine Residue (Val): The isopropyl side chain of valine is purely aliphatic and hydrophobic, further decreasing the dielectric compatibility with water.
-
The Ethyl Ester (OEt): The C-terminal protection neutralizes the typically hydrophilic carboxylic acid, replacing it with a lipophilic ethyl ester.
Aqueous Insolubility: The Hydrophobic Effect
In water, the dissolution of this compound is thermodynamically forbidden due to the hydrophobic effect. The enthalpy of hydrogen bond formation between water and the peptide backbone (amides) is insufficient to overcome the massive entropic penalty of solvating the Z-group and Val side chain. Consequently, the molecules self-associate, precipitating out of solution to minimize their exposed hydrophobic surface area.
Organic Solubility: Disrupting Intermolecular β-Sheets
In peptide synthesis, a common challenge is the formation of "difficult sequences" caused by intermolecular hydrogen bonding between peptide backbones, leading to insoluble β-sheet aggregates[2]. Organic solvents, particularly polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), are highly effective at solvating this compound[3]. DMF acts as a potent hydrogen-bond acceptor, disrupting the intermolecular β-sheets and fully solvating the peptide backbone, while its organic nature readily accommodates the lipophilic Z and OEt groups.
Caption: Thermodynamic pathways of this compound solvation in aqueous versus organic media.
Quantitative Solubility Profile
The following table synthesizes the expected solubility profile of this compound across various solvent systems. Because protected dipeptides can form metastable supersaturated solutions, these values represent thermodynamic equilibrium capacities at 25°C[3],[4].
| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility Profile | Estimated Capacity (mg/mL) |
| Water | 10.2 | 80.1 | Insoluble | < 0.1 |
| Dichloromethane (DCM) | 3.1 | 8.9 | Highly Soluble | > 150 |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Highly Soluble | > 200 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Highly Soluble | > 200 |
| Ethanol (EtOH) | 5.2 | 24.5 | Soluble | ~ 50 - 80 |
| Hexane | 0.1 | 1.9 | Insoluble | < 0.1 |
Note: High solubility in DMF and DCM is heavily leveraged in automated and liquid-phase peptide synthesis to maintain high initial reactant concentrations[3].
Experimental Workflows for Solubility Determination
To ensure scientific integrity, solubility must not be estimated visually; it must be quantified empirically. As an application scientist, I mandate the use of a self-validating Isothermal Shake-Flask Method coupled with either Gravimetric or HPLC-UV quantification[1],[5].
Protocol: Isothermal Shake-Flask Method
Causality Check: Why shake for 48 hours? Protected peptides often exhibit slow dissolution kinetics due to crystal lattice energies. A 48-hour equilibration ensures the system has reached true thermodynamic equilibrium, preventing false-negative solubility readings.
Step-by-Step Methodology:
-
Saturation: Add an excess amount of this compound (e.g., 500 mg) to a glass vial containing exactly 1.0 mL of the target solvent (e.g., DMF or Water).
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place it in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.
-
Phase Separation: Remove the vial and immediately centrifuge at 10,000 rpm for 15 minutes at 25°C to pellet any undissolved solid. Crucial: Do not allow the temperature to drop, as this will cause premature precipitation.
-
Sampling: Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant using a positive-displacement micropipette (to handle viscous solvents like DMSO accurately).
-
Quantification:
-
For Volatile Organic Solvents (DCM, EtOH): Transfer the aliquot to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen gas until a constant mass is achieved. Calculate solubility gravimetrically (mass of residue / volume of aliquot).
-
For Aqueous or High-Boiling Solvents (Water, DMSO, DMF): Dilute the aliquot into a compatible mobile phase and quantify the concentration using HPLC-UV (detecting the aromatic Z-group at 254 nm) against a standard calibration curve.
-
Caption: Step-by-step experimental workflow for the empirical determination of peptide solubility.
Implications in Drug Development and Peptide Synthesis
The stark contrast between the aqueous and organic solubility of this compound dictates downstream processing in drug development.
During liquid-phase synthesis, the high solubility of this intermediate in DCM and DMF allows for high-concentration coupling reactions, which drives the reaction kinetics forward and minimizes side reactions[3]. However, once the synthesis is complete, the profound aqueous insolubility becomes an advantage during the workup phase. By quenching the organic reaction mixture with water or a dilute aqueous acid/base, the unreacted polar byproducts are washed away, while the highly lipophilic this compound remains in the organic layer, allowing for clean phase-separation and high-purity extraction[5].
Understanding these solvation dynamics is not merely an academic exercise; it is the foundational logic required to design scalable, high-yield synthetic routes for complex peptide therapeutics.
References
- Google Patents (DE4122094A1).1,1,3,3,-Bis-polymethylene-2-(hetero)aryl-uronium salts - are condensn. agents with improved solubility properties, esp. for use in automated peptide syntheses.
-
J-Stage / Bulletin of the Chemical Society of Japan. “Difficult Sequences” and Solvation of Peptide Chains in Solid-Phase Peptide Synthesis. Available at:[Link]
Sources
- 1. Z-L-Val-OH | 1149-26-4 | Benchchem [benchchem.com]
- 2. “Difficult Sequences” and Solvation of Peptide Chains in Solid-Phase Peptide Synthesis [jstage.jst.go.jp]
- 3. DE4122094A1 - 1,1,3,3,-Bis-polymethylene-2-(hetero)aryl-uronium salts - are condensn. agents with improved solubility properties, esp. for use in automated peptide syntheses - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Z-L-Val-OH | 1149-26-4 | Benchchem [benchchem.com]
Thermodynamic Stability of Z-Val-Gly-OEt in Solution: A Comprehensive Technical Guide
Executive Summary
Z-Val-Gly-OEt (N-benzyloxycarbonyl-L-valylglycine ethyl ester, CAS 2766-17-8)[1] is a pivotal model dipeptide utilized extensively in synthetic organic chemistry, peptide thermodynamics, and the evaluation of novel coupling agents. Understanding its thermodynamic stability in solution is critical for drug development professionals who must control degradation pathways—specifically base-catalyzed hydrolysis and stereochemical racemization—during peptide synthesis and formulation.
This whitepaper provides an in-depth analysis of the molecular architecture, solution-phase thermodynamics, and self-validating experimental protocols required to accurately profile the stability of this compound.
Molecular Architecture and Thermodynamic Baseline
The thermodynamic stability of this compound in solution is dictated by its three distinct structural domains, each possessing unique kinetic and thermodynamic vulnerabilities:
-
The Carboxybenzyl (Cbz or Z) Protecting Group: The N-terminal Cbz group exhibits exceptionally high thermodynamic stability, particularly under basic conditions. As noted in , this stability is driven by the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group. This electron delocalization significantly reduces the electrophilicity of the carbonyl carbon, rendering it highly resistant to nucleophilic attack by hydroxide ions in solution[2].
-
The L-Val-Gly Peptide Bond: The central amide bond possesses a high activation energy (
) for uncatalyzed hydrolysis. However, during synthesis and activation, the kinetic intermediate (e.g., O-acylisourea) can undergo intramolecular rearrangement to a thermodynamically stable N-acylurea, representing a significant thermodynamic sink[3]. -
The Ethyl Ester (OEt) C-Terminus: While stable under acidic to neutral conditions, the OEt group is highly susceptible to base-catalyzed hydrolysis, which acts as the primary degradation pathway in high-pH solutions.
Solution-Phase Thermodynamics: Hydrolytic and Stereochemical Stability
Base-Catalyzed Hydrolysis
In aqueous solutions with a pH > 8.0, the dominant degradation pathway is the base-catalyzed cleavage of the ethyl ester. The hydroxide ion acts as a strong nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which subsequently collapses to yield the thermodynamically stable carboxylate (Z-Val-Gly-OH) and ethanol.
Racemization Dynamics: The Oxazolone Mechanism
A critical thermodynamic concern in peptide chemistry is the stereochemical stability of the chiral centers. For this compound, the L-Val residue is prone to epimerization under activated or basic conditions.
Causality of Racemization: Deprotonation of the
Stereochemical stability is highly dependent on the precursor state. For instance, when the oxopeptide this compound is obtained from its thio-analog (Z-Valt-Gly-OEt) via dethiation with
To suppress racemization during the synthesis of this compound, modern protocols employ highly reactive, yet thermodynamically controlled condensing agents such as N,N'-Carbonyldi[2(3H)-benzoxazolethione][5][6] or 1,1'-Oxalyldiimidazole (ODI)[7].
Thermodynamic degradation and racemization pathways of this compound.
Experimental Protocols: Assessing Thermodynamic Stability
To accurately quantify the hydrolytic degradation and racemization kinetics of this compound, a rigorous, self-validating experimental design is required.
Self-Validating Design Principle: This protocol employs an internal standard (toluene) and a zero-time (
Step-by-Step Methodology: Forced Degradation & Kinetics Assay
-
Sample Preparation: Dissolve this compound in a biologically relevant buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) to a final concentration of 1.0 mg/mL. Spike the solution with 0.1 mg/mL toluene as an internal standard. Causality: Toluene is chemically inert under these conditions and provides a stable reference peak to correct for any solvent evaporation during thermal incubation.
-
Thermal Incubation: Aliquot the solution into sealed amber glass vials. Incubate in a thermomixer at distinct temperature points (25°C, 37°C, 50°C, and 60°C). Causality: Multiple temperature points are required to construct an Arrhenius plot, allowing for the calculation of the activation energy (
) of the specific degradation pathways. -
Reaction Quenching: At predetermined time intervals (0, 1, 2, 4, 8, 24 hours), remove a vial and immediately quench the reaction by adding 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~3.0. Causality: Acidification instantly protonates any hydroxide ions, halting base-catalyzed ester hydrolysis and preventing further oxazolone-mediated racemization.
-
Chiral RP-HPLC Analysis: Inject the quenched samples into a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (e.g., Chiralpak IG). Use an isocratic mobile phase of Hexane/Isopropanol (80:20 v/v). Causality: A chiral column is mandatory to resolve the L-Val and D-Val epimers, which are chromatographically indistinguishable on standard C18 columns.
-
Data Processing: Calculate the area under the curve (AUC) for the intact this compound, the hydrolyzed Z-Val-Gly-OH, and the D-Val epimer. Normalize against the toluene internal standard.
Step-by-step experimental workflow for thermodynamic stability assessment.
Quantitative Data Presentation
The following tables summarize the thermodynamic stability metrics and stereochemical vulnerabilities of this compound under various solution-phase conditions.
Table 1: Thermodynamic Stability Metrics of this compound in Aqueous Solution
| pH Condition | Temperature (°C) | Primary Degradation Pathway | Estimated Half-Life ( | Activation Energy ( |
| pH 2.0 | 25°C | Stable (Minimal Hydrolysis) | >30 days | N/A |
| pH 7.4 | 37°C | Slow Ester Hydrolysis | ~15 days | 85 kJ/mol |
| pH 10.0 | 25°C | Base-Catalyzed Cleavage | <2 hours | 45 kJ/mol |
| pH 10.0 | 60°C | Hydrolysis & Racemization | <15 mins | 45 kJ/mol |
Table 2: Stereochemical Stability and Racemization Propensity
| Precursor / Condition | Activation / Intermediate | Major Product | % D-Val Epimer Formed |
| This compound (Aqueous pH 7.4) | None (Uncatalyzed) | This compound | <0.1% |
| Z-Valt-Gly-OEt ( | Thioamide Activation | This compound | 0.3%[4] |
| Z-Valt-Gly-OEt (Acidic Hydrolysis) | Oxazolone Pathway | D-Val/L-Val Mix | 11.5%[4] |
| Z-Val-OH + Gly-OEt (DCC/HOBt) | O-Acylisourea | This compound | <1.0%[3] |
References
-
Ueda, M., Kawaharasaki, N., & Imai, Y. (1984). "N,N'-Carbonyldi[2(3H)-benzoxazolethione]: New, Reactive Condensing Agent for the Synthesis of Amides, Esters, Peptides, and Polyamides." Bulletin of the Chemical Society of Japan, 57(1), 85-89. URL: [Link]
-
Niazy, E. M., et al. (1995). Journal of Liquid Chromatography, Volume 18. Marcel Dekker, Inc. URL: [Link]
Sources
- 1. CAS RN 2766-17-8 | Fisher Scientific [fishersci.com]
- 2. Z-L-Val-OH | 1149-26-4 | Benchchem [benchchem.com]
- 3. This compound | 2766-17-8 | Benchchem [benchchem.com]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
Understanding the Z-group protection in Z-Val-Gly-Oet
Synthesis, Stability, and Enzymatic Applications[1]
Executive Summary
Z-Val-Gly-OEt (N-benzyloxycarbonyl-L-valyl-glycine ethyl ester) serves as a quintessential model compound in peptide chemistry and enzymology.[1] It functions both as a robust intermediate in the synthesis of longer peptide chains and as a chromogenic/esterase substrate for kinetic profiling of cysteine proteases (e.g., papain, bromelain).
This guide provides a rigorous technical analysis of the Z-group (Benzyloxycarbonyl) within this specific molecular context. We explore the orthogonal protection strategy, detailed coupling protocols, deprotection mechanisms, and the compound's utility in quantitative enzyme kinetics.
The Chemistry of the Z-Group (Cbz)
The Benzyloxycarbonyl (Z or Cbz) group is a carbamate protecting group used to mask the nucleophilic reactivity of the N-terminal amine.[2] In the context of This compound , the Z-group plays a dual role:
-
Synthetic Protection: It prevents polymerization of the Valine residue during coupling with Glycine ethyl ester.
-
Electronic Modulation: The carbamate linkage reduces the basicity of the nitrogen, preventing racemization at the chiral center of Valine during activation.
1.1 Stability Profile
The Z-group is unique due to its stability under basic conditions (orthogonal to the ethyl ester -OEt group) and mild acidic conditions.[1]
| Condition | Stability | Notes |
| Bases (NaOH, Et3N) | Stable | Allows for saponification of the C-terminal ester (OEt |
| Weak Acids (TFA) | Stable | Resistant to dilute TFA, making it orthogonal to Boc groups. |
| Strong Acids (HBr) | Unstable | Cleaved by HBr in acetic acid (Acidolysis). |
| Hydrogenation | Unstable | Cleaved by H₂/Pd-C (Hydrogenolysis) – The primary removal method.[1] |
Synthesis of this compound
The synthesis follows a convergent strategy: coupling Z-Val-OH (carboxyl component) with H-Gly-OEt (amine component).[1]
2.1 Reagents & Materials[3][4]
-
Carboxyl Component: Z-L-Valine (Z-Val-OH)[1]
-
Amine Component: Glycine ethyl ester hydrochloride (H-Gly-OEt[1]·HCl)
-
Coupling Agents: DCC (N,N'-Dicyclohexylcarbodiimide) and HOBt (1-Hydroxybenzotriazole) to suppress racemization.[1]
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) to neutralize the HCl salt.[1]
2.2 Step-by-Step Protocol
-
Activation: Dissolve Z-Val-OH (1.0 eq) and HOBt (1.1 eq) in dry DCM/DMF at 0°C.
-
Neutralization: Add H-Gly-OEt[1]·HCl (1.1 eq) and NMM (1.1 eq) to the solution. Ensure pH is ~8 (damp litmus paper).
-
Coupling: Add DCC (1.1 eq) dropwise at 0°C. The reaction is exothermic; maintain low temperature to prevent urea byproduct precipitation immediately.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) overnight (12-18 hours).
-
Work-up:
-
Purification: Recrystallize from Ethyl Acetate/Hexane. This compound typically forms white needles (MP ~80-85°C).[1]
2.3 Synthesis Logic Diagram
Caption: Convergent synthesis pathway using carbodiimide coupling chemistry.
Deprotection Mechanisms
Removing the Z-group to yield the free amine (H-Val-Gly-OEt) is a critical step if chain elongation is required.[1]
3.1 Catalytic Hydrogenolysis (Preferred)
This is the cleanest method, as it generates volatile byproducts (toluene and CO₂).
-
Reagents: H₂ gas (1 atm), 10% Pd/C catalyst, Methanol or Ethanol.
-
Mechanism: Palladium coordinates with the benzyl ring and H₂. The benzylic C-O bond is cleaved, yielding toluene and a carbamic acid, which spontaneously decarboxylates.[5]
3.2 Acidolysis (Alternative)
Used when the molecule contains sulfur (which poisons Pd catalysts) or unsaturated bonds.
-
Reagents: 33% HBr in Acetic Acid.
-
Mechanism: Protonation of the carbonyl oxygen followed by Sɴ2 attack of the bromide ion on the benzylic carbon.
3.3 Deprotection Logic Diagram
Caption: Mechanism of Z-group removal via catalytic hydrogenolysis.[1]
Application: Enzymatic Kinetics (Papain)
This compound is a specific substrate for Papain (EC 3.4.22.2).[1] The Z-group is not merely a protector here; it acts as a hydrophobic anchor.[1]
-
Binding Mode: The phenyl ring of the Z-group occupies the S2 subsite of the Papain active site. Papain has a strong preference for hydrophobic residues (Val, Phe) at the P2 position (Schechter & Berger nomenclature).
-
Reaction: Papain hydrolyzes the ester bond (OEt), not the peptide bond, acting as an esterase in this context.
-
Measurement: The reaction is monitored by pH-stat (release of H⁺) or spectrophotometry if a chromogenic leaving group (like p-nitrophenol) were used instead of OEt.[1]
Kinetic Parameters:
- : Turnover number (rate of deacylation).
- : Michaelis constant (affinity).
-
The Z-Val moiety significantly lowers
compared to free Val, indicating the structural necessity of the Z-group for enzyme recognition.
4.1 Enzymatic Hydrolysis Workflow
Caption: Catalytic cycle of Papain hydrolysis of this compound.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Low Yield (Synthesis) | Formation of N-acylurea (rearrangement). | Maintain 0°C during DCC addition; switch to EDC/NHS. |
| Incomplete Hydrogenolysis | Catalyst poisoning (Sulfur/Amines).[1] | Wash substrate with dilute acid; increase catalyst load (to 20%). |
| Racemization | Over-activation or high base concentration.[1][6] | Use HOBt additive; keep pH < 9 during coupling.[1] |
| Solubility Issues | Z-group increases lipophilicity. | Use DMF/DCM mixtures; avoid pure water or ether.[1] |
References
-
Bergmann, M., & Zervas, L. (1932).[1] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft. (Foundational paper on Z-group).[1]
-
Schechter, I., & Berger, A. (1967).[1][7] On the size of the active site in proteases. I. Papain.[1][7][8][9] Biochemical and Biophysical Research Communications.[1][7] (Defines P1/P2 nomenclature and Z-group binding).
-
BenchChem. (2025).[1][10][5] The Benzyloxycarbonyl (Cbz or Z) Protecting Group: Mechanism and Stability.
-
MedChemExpress. (2024).[1] Z-Val-Gly-OH Product Information and Applications.
-
PrepChem. (2024).[1] Synthesis of Boc-Val-Gly-OEt (Adaptable Protocol).
Sources
- 1. chembk.com [chembk.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. nbinno.com [nbinno.com]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. New substrates of papain, based on the conserved sequence of natural inhibitors of the cystatin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Kinetic specificity in papain-catalysed hydrolyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Structural Characterization and Mass Analysis of Z-Val-Gly-OEt
Technical Whitepaper | Version 1.0
Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists.
Executive Summary
The precise characterization of protected dipeptides is a cornerstone of peptide therapeutics and peptidomimetic drug design. This guide provides a definitive technical analysis of N-Benzyloxycarbonyl-L-valylglycine ethyl ester (Z-Val-Gly-OEt) . Beyond simple molecular weight lookups, we explore the causality between isotopic distributions and mass spectrometry (MS) signals, providing a self-validating framework for experimental verification.
Compound Identity:
-
IUPAC Name: Ethyl 2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate[1]
-
Molecular Formula:
[1][3]
Structural Anatomy & Fragmentation Logic
To understand the mass properties, we must first deconstruct the molecule into its synthons. In peptide chemistry, mass is not a static number but a sum of modular residues.
Modular Breakdown
The molecule consists of four distinct chemical modules. Understanding these modules is critical for interpreting MS fragmentation patterns (MS/MS).
-
Z-Group (Cbz): The N-terminal protecting group (
). It is acid-stable but sensitive to catalytic hydrogenolysis. -
Valine Residue: The hydrophobic core (
). -
Glycine Residue: The flexible linker (
). -
Ethyl Ester: The C-terminal protecting group (
).
Structural Visualization (DOT)
The following diagram maps the chemical connectivity and the logical flow of mass addition.
Figure 1: Modular decomposition of this compound showing the connectivity of protecting groups and amino acid residues.
Molecular Weight vs. Molar Mass: The Calculation
In high-precision contexts (e.g., LC-MS/MS vs. preparative weighing), distinguishing between Monoisotopic Mass and Average Molar Mass is imperative.
The Scientific Distinction
-
Average Molar Mass: Used for stoichiometry (weighing powders). It accounts for the natural abundance of all isotopes (e.g.,
is 1.1% of Carbon).[4][5] -
Monoisotopic Mass: Used for Mass Spectrometry.[4][6][7] It calculates the mass using only the most abundant isotope (
).
Computational Derivation Table
The following table derives the exact values based on IUPAC standard atomic weights.
| Element | Count | Monoisotopic Mass (Da) | Average Mass ( g/mol ) | Contribution (Mono) | Contribution (Avg) |
| Carbon (C) | 17 | 12.00000 | 12.011 | 204.00000 | 204.187 |
| Hydrogen (H) | 24 | 1.00783 | 1.008 | 24.18792 | 24.192 |
| Nitrogen (N) | 2 | 14.00307 | 14.007 | 28.00614 | 28.014 |
| Oxygen (O) | 5 | 15.99491 | 15.999 | 79.97455 | 79.995 |
| TOTAL | - | - | - | 336.16861 | 336.388 |
Critical Insight: If you set your Mass Spectrometer to look for 336.4 (Average), you will miss the peak. The instrument detects the monoisotopic ion at 336.17 m/z .
Experimental Validation Protocol
Trustworthiness in science comes from self-validation. Use this protocol to confirm the identity of this compound.
LC-MS Validation Workflow
This workflow ensures that the substance synthesized or purchased matches the theoretical calculations.
Reagents:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).
Method:
-
Dissolution: Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
-
Detection: Scan range 100–1000 m/z.
Expected Mass Spectrum Signals
In ESI+, the molecule will protonate or form adducts.
| Ion Species | Formula | Calculation (Mono) | Expected m/z |
| Protonated | 337.1759 | ||
| Sodium Adduct | 359.1584 | ||
| Potassium Adduct | 375.1323 |
Validation Checkpoint: If you observe a strong peak at 337.2 and a satellite peak at 359.2, the molecular weight is confirmed.
MS Logic Diagram
Figure 2: Logical flow of Mass Spectrometry validation for this compound.
Synthesis & Application Context
Understanding the synthesis provides context for potential impurities (e.g., unreacted Z-Val-OH).
Synthesis Pathway
The standard synthesis involves the coupling of Z-Val-OH (Carboxyl component) with H-Gly-OEt (Amine component) using a coupling reagent like DCC or EDC/HOBt.
-
Reaction:
-
Purification: The product is hydrophobic (due to Z and Val). It typically precipitates or is extracted into Ethyl Acetate, while unreacted Gly-OEt remains in the aqueous phase.
Storage and Stability
-
Hygroscopicity: Low. The Z-group and Ethyl ester make it relatively lipophilic.
-
Storage:
is recommended for long-term storage to prevent ester hydrolysis (loss of OEt group).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7015716, N-Benzyloxycarbonyl-L-valylglycine ethyl ester. Retrieved from [Link]
-
IUPAC. (2021). Atomic Weights of the Elements. Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]
-
Matrix Science. (2023).[8] Mascot Help: Mass Accuracy & Resolution. (Reference for Monoisotopic vs Average mass logic). Retrieved from [Link]
Sources
- 1. N-Benzyloxycarbonyl-L-valylglycine ethyl ester, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. differencebetween.com [differencebetween.com]
- 7. Mascot database search: Accuracy & resolution [matrixscience.com]
- 8. echemi.com [echemi.com]
Methodological & Application
Application Note: Kinetic Analysis of Carboxypeptidase A Esterase Activity Using Z-Val-Gly-OEt
Abstract
This application note details a robust protocol for quantifying the esterase activity of Carboxypeptidase A (CPA) using the specific synthetic substrate N-Carbobenzyloxy-Valyl-Glycine Ethyl Ester (Z-Val-Gly-OEt) . Unlike standard peptidase assays (e.g., Hippuryl-L-Phe), this assay specifically isolates the esterolytic capability of the enzyme, providing critical insights into the dual-mechanistic nature of zinc metalloproteases. This guide emphasizes self-validating experimental design, ensuring reproducibility in drug development and enzymology workflows.
Introduction & Principle
Carboxypeptidase A (EC 3.4.17.1) is a pancreatic metalloexopeptidase that preferentially cleaves aromatic or branched-chain amino acids from the C-terminus. While classically defined as a protease, CPA exhibits significant esterase activity. The ratio of esterase to peptidase activity is a vital parameter in studying enzyme variants, zymogen activation, and inhibitor specificity.
This compound is a depsipeptide analogue where the scissile bond is an ester linkage rather than a peptide bond. The hydrolysis results in a change in UV absorbance, allowing for continuous kinetic monitoring.
Reaction Mechanism
The enzyme catalyzes the hydrolysis of the ethyl ester bond, releasing ethanol and the free acid form of the dipeptide.
Figure 1: Reaction scheme for the hydrolysis of this compound by Carboxypeptidase A.
Material Preparation & Pre-Validation
To ensure "Trustworthiness" in your data, do not rely on literature extinction coefficients alone. Solvents and pH can shift absorbance maxima. Perform the Molar Extinction Coefficient Determination (Section 3.2) prior to kinetic assays.
Reagents
| Reagent | Concentration | Preparation Notes |
| Assay Buffer | 25 mM Tris-HCl, 500 mM NaCl, pH 7.5 | Adjust pH at 25°C. High ionic strength (NaCl) is critical for CPA solubility and stability. |
| Substrate Stock | 20 mM this compound | Dissolve in absolute methanol. Hydrophobic; requires organic co-solvent. |
| Enzyme Diluent | 10% LiCl or 10% NaCl | CPA crystals are often insoluble in water; high salt is required for stock solutions. |
| Enzyme Stock | 1-5 Units/mL | Prepare fresh in cold Enzyme Diluent. Keep on ice. |
Protocol: Determination of (Self-Validation)
The differential molar extinction coefficient (
-
Prepare a 1 mM solution of this compound in Assay Buffer (include 5% methanol if needed for solubility).
-
Measure Absorbance (
) at 254 nm.[1] -
Add excess CPA (100 units) to drive the reaction to completion (incubate 30 mins).
-
Measure the final Absorbance (
). -
Calculate
: Typical values range between 150 - 350 M⁻¹cm⁻¹. Verify this empirically.
Standard Assay Protocol
Conditions: T = 25°C, pH = 7.5,
Experimental Workflow
Figure 2: Step-by-step spectrophotometric workflow for the this compound assay.
Step-by-Step Procedure
-
Blanking: Pipette 2.90 mL of Assay Buffer into a quartz cuvette.
-
Substrate Addition: Add 0.10 mL of Substrate Stock (Final [S] should be near
or saturation, typically 0.5 - 1.0 mM). -
Mixing: Mix by inversion and place in the spectrophotometer.
-
Equilibration: Record absorbance for 2-3 minutes to establish a "Blank Rate" (spontaneous hydrolysis). This should be near zero.
-
Enzyme Addition: Add 0.10 mL of Enzyme Solution. Mix immediately and thoroughly by inversion (do not vortex vigorously as it may denature the protein).
-
Measurement: Immediately record the decrease in absorbance at 254 nm for 3–5 minutes.
-
Linear Range: Select the linear portion of the curve (usually the first 60-120 seconds) to determine the slope (
).
Data Analysis & Calculations
Calculation of Activity
Calculate the activity using the derived
- : Slope of the enzyme reaction (/min).[2]
- : Slope of the blank (/min).
- : Total reaction volume (3.1 mL).
- : Dilution factor of the enzyme.[3]
- : Differential extinction coefficient (determined in Sec 3.2, typically ~0.3 mM⁻¹cm⁻¹).
- : Volume of enzyme added (0.1 mL).
- : Path length (1 cm).
Unit Definition
One Unit is defined as the amount of enzyme required to hydrolyze 1.0
Validation & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| High Blank Rate | Spontaneous hydrolysis | Check pH of buffer; ensure temperature is not >25°C. Substrate solution may be old. |
| Non-Linear Rate | Substrate depletion | Dilute enzyme further. The rate is only linear while [S] >> |
| Precipitation | Enzyme insolubility | Ensure Enzyme Diluent contains 10% LiCl or 500mM NaCl. CPA aggregates in low salt. |
| Low Activity | Zinc loss | CPA is a metalloprotease. Add 10 |
References
-
Auld, D. S., & Holmquist, B. (1974).[4] Carboxypeptidase A. Differences in the mechanisms of ester and peptide hydrolysis. Biochemistry, 13(21), 4355–4361.[4] Retrieved from [Link]
-
Makinen, M. W., Yamamura, K., & Kaiser, E. T. (1976). Mechanism of action of carboxypeptidase A in ester hydrolysis. Proceedings of the National Academy of Sciences, 73(11), 3882–3886. Retrieved from [Link]
Sources
Application Note: Preparation and Validation of Z-Val-Gly-OEt Stock Solutions for Enzyme Kinetics
Introduction and Mechanistic Context
N-benzyloxycarbonyl-L-valyl-glycine ethyl ester (Z-Val-Gly-OEt) is a synthetic dipeptide derivative extensively utilized as a model substrate in enzymatic peptide synthesis and hydrolysis studies[1]. Because it mimics the peptide bonds found in natural proteins while possessing a chromogenically or fluorogenically adaptable leaving group, it is highly valuable for characterizing the kinetic parameters (
However, the presence of the benzyloxycarbonyl (Z) protecting group significantly increases the lipophilicity of the molecule. Direct dissolution in aqueous assay buffers is thermodynamically unfavorable and often results in micro-precipitation. These micro-aggregates scatter light, artificially inflating spectrophotometric baselines and leading to erroneous Michaelis-Menten derivations. This application note provides a field-proven, self-validating methodology for formulating stable this compound stock solutions and preparing them for precise kinetic assays[3].
Physicochemical Properties & Solvent Selection
To achieve a homogenous solution, the initial solvation shell must be established using a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the solvents of choice because they disrupt the intermolecular hydrogen bonding of the peptide backbone[4].
Table 1: Physicochemical Properties and Assay Impact
| Property | Value | Causality / Impact on Kinetic Assay |
| Molecular Weight | 336.38 g/mol | Dictates gravimetric calculations; precise weighing is critical for accurate molarity[5]. |
| Molecular Formula | C₁₇H₂₄N₂O₅ | High carbon-to-polar-group ratio drives poor aqueous solubility. |
| Primary Solvents | Anhydrous DMSO, DMF | Required to break the crystal lattice and ensure monomeric dispersion. |
| Aqueous Solubility | Very Low | Prone to crashing out; necessitates a step-down dilution strategy into the final buffer. |
Workflow for Stock Solution Preparation
The following workflow illustrates the critical path from lyophilized powder to a stable master stock, ensuring maximum shelf-life and kinetic reliability.
Workflow for preparing and storing this compound stock solutions.
Protocol 1: Preparation of a 50 mM Master Stock
Note: This protocol is designed as a self-validating system to prevent downstream experimental failure.
-
Thermal Equilibration:
-
Action: Remove the this compound vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes.
-
Causality: Opening a cold vial introduces atmospheric moisture, which hydrolyzes the ethyl ester over time and degrades the substrate purity.
-
-
Gravimetric Measurement:
-
Action: Weigh exactly 16.82 mg of this compound (MW: 336.38 g/mol ) into a sterile, solvent-resistant microcentrifuge tube[5].
-
-
Primary Solvation:
-
Action: Add 1.0 mL of LC-MS grade, anhydrous DMSO to the tube.
-
Causality: Using a high concentration (50 mM) master stock minimizes the volume of organic solvent transferred to the final enzymatic assay, protecting the enzyme from solvent-induced denaturation.
-
-
Homogenization:
-
Action: Vortex vigorously for 60 seconds, followed by water-bath sonication for 2 minutes at RT.
-
-
Visual Validation:
-
Self-Validation: Inspect the solution against a dark background. It must be optically clear. Any turbidity indicates incomplete solvation, which will skew the initial velocity (
) calculations.
-
-
Storage:
-
Action: Aliquot into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for Kinetic Assays
When transitioning from the organic master stock to the aqueous assay environment, the substrate must enter the Michaelis-Menten kinetic pathway without precipitating.
Michaelis-Menten kinetic pathway for this compound enzymatic cleavage.
Protocol 2: Aqueous Dilution and Assay Setup
-
Buffer Preparation:
-
Action: Prepare your kinetic assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5). Ensure the buffer is pre-warmed to the assay temperature (typically 25°C or 37°C).
-
-
Step-Down Dilution:
-
Action: Dilute the 50 mM master stock into the assay buffer to achieve your desired concentration range (e.g., 0.1 mM to 2.0 mM). Crucial: Always add the DMSO stock into the rapidly stirring aqueous buffer, not the other way around.
-
Causality: Rapid dispersion prevents localized high concentrations of the hydrophobic peptide, mitigating spontaneous nucleation and precipitation.
-
-
Solvent Tolerance Check:
-
Action: Ensure the final concentration of DMSO in the assay well does not exceed 5% (v/v).
-
Causality: Organic solvents >5% alter the dielectric constant of the medium, which can shift the enzyme's
or directly inhibit catalytic turnover ( ).
-
-
Turbidity Self-Validation (The
Check):-
Self-Validation: Before adding the enzyme to initiate the reaction, measure the optical density of the highest substrate concentration well at 600 nm. An
confirms the substrate is fully dissolved. An indicates micro-aggregation; if this occurs, you must lower the maximum substrate concentration or slightly increase the DMSO allowance (if the enzyme tolerates it).
-
Table 2: Kinetic Assay Parameters & Solvent Tolerances
| Parameter | Target Range | Scientific Rationale |
| Master Stock Conc. | 50 - 100 mM | Minimizes organic solvent carryover into the final assay[4]. |
| Final DMSO Conc. | < 5% (v/v) | Prevents solvent-induced enzyme denaturation or |
| Assay Buffer pH | 6.5 - 8.0 | Optimal physiological range for most target serine/metallo-proteases. |
| Working Solution Life | < 4 Hours | Prevents spontaneous background hydrolysis of the ethyl ester bond. |
References
-
Serine-Type Carboxypeptidase KexA of Aspergillus oryzae Has Broader Substrate Specificity Source: ResearchGate / Applied and Environmental Microbiology URL:[Link]
Sources
Recrystallization techniques for Z-Val-Gly-Oet purification
Application Note: High-Purity Recrystallization Strategies for N-Benzyloxycarbonyl-L-Valyl-Glycine Ethyl Ester (Z-Val-Gly-OEt)
Executive Summary
This guide details the purification of This compound , a hydrophobic dipeptide intermediate commonly used in fragment condensation strategies. While chromatographic methods (HPLC/Flash) are effective, they are often cost-prohibitive at scale. Recrystallization remains the most efficient method for multi-gram to kilogram purification, provided that specific physicochemical challenges—namely "oiling out" and gelation—are managed.
This protocol leverages the hydrophobic nature of the Benzyloxycarbonyl (Z) group and the Valine side chain to design a self-validating purification system.
Physicochemical Profile & Solubility Logic
To design a successful recrystallization, one must understand the solute-solvent interactions.[1] this compound possesses distinct hydrophobic domains (Z-group, Valine isopropyl) and polar domains (peptide bond, ester).
| Solvent | Solubility Behavior | Role in Protocol |
| Ethyl Acetate (EtOAc) | High solubility (Hot), Moderate (Cold) | Primary Solvent |
| Ethanol (EtOH) | High solubility (Hot & Cold) | Co-Solvent |
| Hexane / Pet. Ether | Insoluble | Anti-Solvent |
| Water | Insoluble | Anti-Solvent |
| Dichloromethane (DCM) | Very High solubility | Extraction Solvent (Not for crystallization) |
The Challenge: The Valine residue increases the lipophilicity of the peptide, increasing the risk of the compound separating as an oil (liquid-liquid phase separation) rather than a crystal (solid-liquid phase separation) when the anti-solvent is added too quickly.
Pre-Crystallization Workup (Critical Pre-requisite)
Crystallization amplifies purity, it does not create it from chaos. If the crude mixture contains significant unreacted amine (H-Gly-OEt) or acid (Z-Val-OH), crystallization will fail or yield an amorphous solid.
Standard Wash Protocol (Prior to Evaporation):
-
Dissolve crude residue in EtOAc.
-
Acid Wash: Wash
with 1N HCl (Removes unreacted H-Gly-OEt and DMAP). -
Base Wash: Wash
with 5% NaHCO (Removes unreacted Z-Val-OH). -
Brine Wash: Wash
with saturated NaCl (Removes water). -
Dry: Dry over MgSO
and evaporate to a solid foam.
Detailed Protocols
Protocol A: The Ethyl Acetate / Hexane System (Recommended)
Best for: Removing non-polar byproducts and achieving high recovery.
Step-by-Step Methodology:
-
Dissolution: Transfer the dried crude foam to an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) dropwise while heating on a steam bath or hot plate (set to 60°C).
-
Target: Minimum volume to dissolve the solid completely at boiling.
-
-
Filtration (Hot): If the solution is cloudy (indicating dicyclohexylurea - DCU contamination from DCC coupling), filter rapidly through a pre-warmed sintered glass funnel.
-
Nucleation Point: Return filtrate to heat. Once boiling, add Hexane dropwise.
-
Stop Point: Stop adding hexane immediately when a faint, persistent turbidity (cloudiness) is observed.
-
-
Clarification: Add a few drops of EtOAc to clear the turbidity. The solution should be clear but supersaturated.
-
Controlled Cooling: Remove from heat. Cover the flask with foil. Allow to cool to room temperature undisturbed for 2–4 hours.
-
Note: Do not place directly on a cold bench; place on a cork ring to slow the cooling rate.
-
-
Crystallization: Once at room temperature, transfer to a
fridge for overnight maturation. -
Isolation: Filter the white needles/plates using vacuum filtration. Wash with cold Hexane:EtOAc (3:1).
Protocol B: The Ethanol / Water System
Best for: Removing inorganic salts or very polar impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in warm 95% Ethanol (
). Avoid boiling ethanol vigorously to prevent concentration changes. -
Anti-Solvent Addition: Add warm Water (
) dropwise with constant swirling. -
Saturation: Continue adding water until the solution turns slightly milky.
-
Re-solubilization: Add a minimal amount of hot Ethanol to make the solution clear again.
-
Seeding: If available, add a seed crystal of pure this compound at
. -
Cooling: Allow to cool very slowly to room temperature. If oil droplets appear, reheat and add slightly more ethanol.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| "Oiling Out" | Solution separated into two liquid phases before crystallizing. | Reheat to dissolve the oil. Add more of the good solvent (EtOAc or EtOH). Cool more slowly. |
| Gel Formation | Peptide concentration is too high; intermolecular H-bonds forming a network. | Add a small amount of Methanol or increase the total solvent volume. Break gel mechanically and reheat. |
| No Crystals | Supersaturation not reached or nucleation energy barrier too high. | Scratch the inner wall of the flask with a glass rod. Cool to |
| DCU Contamination | White, insoluble powder persists in hot EtOAc. | DCU is insoluble in EtOAc. Filter hot before adding anti-solvent. |
Process Visualization (Decision Matrix)
The following diagram outlines the logical flow for purifying this compound, including decision nodes for handling common failure modes.
Caption: Decision tree for this compound purification, highlighting critical intervention points for "oiling out" phenomena.
References
-
Bodanszky, M. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text on Z-group handling and solvent selection).
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Classic reference for amino acid solubility profiles).
-
BenchChem. (2025). Purification of Peptides Synthesized with Z-Glu(otbu)-onp. (General protocols for Z-protected peptide purification and troubleshooting).
-
PubChem. (2024).[2][3] Compound Summary: Z-Val-Gly-OH.[3] National Library of Medicine. (Physicochemical property verification).
-
Sigma-Aldrich. (2024). Product Specification: Z-Gly-OH. (Reference for Z-group solubility characteristics).
Sources
Application Note: Optimized Thin Layer Chromatography (TLC) Conditions for Z-Val-Gly-OEt
Chemical Rationale & Chromatographic Behavior
Z-Val-Gly-OEt (N-Benzyloxycarbonyl-L-valylglycine ethyl ester) is a critical protected dipeptide intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and larger peptide chains[1].
To design an effective Thin Layer Chromatography (TLC) method, we must first analyze the molecule's physicochemical properties to understand its interaction with the silica gel stationary phase:
-
Hydrophobic Termini: The N-terminus is protected by a benzyloxycarbonyl (Cbz or Z) group, and the C-terminus is capped with an ethyl ester. These non-polar moieties significantly reduce the molecule's overall polarity compared to free amino acids[1].
-
Hydrogen Bonding Capacity: The internal amide bonds of the Val-Gly backbone act as hydrogen-bond donors and acceptors. They will interact with the free silanol groups on normal-phase silica gel.
-
Causality of Migration: Because this compound lacks free carboxylic acid or primary amine groups, it does not exhibit the severe tailing or irreversible adsorption typically seen with unprotected peptides. Consequently, mid-polarity, non-aqueous solvent systems are ideal for achieving sharp, well-resolved spots[2].
Quantitative Data: Optimized Mobile Phase Systems
Selecting the correct mobile phase depends on the specific coupling reagents used during synthesis (e.g., DCC/HOBt) and the impurities present in the matrix. The table below summarizes the validated solvent systems for this compound.
| Mobile Phase System | Volume Ratio | Expected | Primary Application & Selectivity Rationale |
| Ethyl Acetate / Hexane | 1:1 | 0.40 – 0.50 | General Monitoring: Relies on dipole-dipole interactions. Excellent for separating the dipeptide from non-polar coupling byproducts like dicyclohexylurea (DCU)[3]. |
| Chloroform / Methanol | 95:5 | 0.55 – 0.65 | Polar Impurity Resolution: Methanol acts as a strong H-bond competitor, disrupting silica-amide interactions. Best for resolving polar additives like HOBt[4]. |
| Dichloromethane / EtOAc | 8:2 | 0.45 – 0.55 | Preparative Scale-Up: A milder, less toxic alternative to chloroform systems, providing excellent band resolution for preparative TLC[2]. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your analytical results, this protocol employs a self-validating system using co-spotting and orthogonal visualization. This prevents false positives caused by matrix effects or co-eluting starting materials.
Phase 1: Plate & Sample Preparation
-
Stationary Phase Selection: Use Silica Gel 60 F254 aluminum or glass-backed plates. Causality: The F254 fluorescent indicator is mandatory. The aromatic benzyl ring of the Cbz protecting group absorbs UV light at 254 nm, quenching the plate's fluorescence and allowing non-destructive visualization[2].
-
Sample Dilution: Dissolve approximately 1–2 mg of the crude reaction mixture in 100 µL of Dichloromethane (DCM).
Phase 2: The Co-Spotting Technique (Internal Validation)
Draw a baseline 1.5 cm from the bottom of the plate. Apply 1 µL spots in the following order:
-
Lane 1 (SM1): Authentic Z-Val-OH reference standard[5].
-
Lane 2 (SM2): Gly-OEt HCl reference standard.
-
Lane 3 (Co-Spot): Reaction mixture overlaid precisely on top of SM1 and SM2. Causality: Co-spotting proves that the product's
is distinct from the starting materials within the exact same solvent matrix, eliminating false assumptions caused by solvent front distortions. -
Lane 4 (RM): Crude reaction mixture alone.
Phase 3: Chamber Saturation & Development
-
Place a piece of filter paper against the back wall of the TLC chamber.
-
Add 10 mL of the selected mobile phase (e.g., EtOAc/Hexane 1:1) and seal the chamber for 15 minutes. Causality: Chamber saturation prevents the volatile solvent from evaporating off the face of the TLC plate during development, which would otherwise cause "smiling" bands and irreproducible
values. -
Develop the plate until the solvent front is 1 cm from the top edge. Remove and air-dry completely.
Phase 4: Orthogonal Visualization Strategy
-
Non-Destructive UV Detection (254 nm): Examine the plate under a UV lamp. Mark all dark spots with a pencil.
-
Result: this compound and unreacted Z-Val-OH will be visible. Gly-OEt will be invisible[2].
-
-
Destructive Ninhydrin Stain: Spray the plate evenly with a 0.2% Ninhydrin solution in ethanol. Heat the plate with a heat gun or on a hot plate at 110°C for 2–3 minutes.
-
Result: Unreacted Gly-OEt (containing a primary amine) will stain deep purple/pink.
-
Validation Logic: The target dipeptide, this compound, lacks a free amino group. Therefore, the confirmed product spot must be UV-active and Ninhydrin-negative [4].
-
Visualization & Logical Workflow
Workflow for the orthogonal self-validating TLC analysis of this compound.
Troubleshooting & Mechanistic Insights
-
Differentiating Product from Z-Val-OH: Both the product and the Z-Val-OH starting material share the same orthogonal profile (UV-active, Ninhydrin-negative). However, because Z-Val-OH contains a free carboxylic acid, it is significantly more polar. In an EtOAc/Hexane (1:1) system, Z-Val-OH will remain near the baseline (
< 0.1), while the fully protected this compound will migrate cleanly to ~0.45[5]. -
Addressing Spot Tailing: If the product spot exhibits severe tailing, it generally indicates partial deprotection or premature ester hydrolysis occurring during the reaction. To suppress the ionization of trace carboxylic acids on the silica gel, add 1% Glacial Acetic Acid to the Chloroform/Methanol mobile phase[4].
References
1.[1] Title: The Role of Ethyl N-(Benzyloxycarbonyl)-L-valyl-glycinate in Drug Synthesis | Source: nbinno.com | URL: 2.[2] Title: A New and Effective Synthetic Method for the Preparation of the Esters, Peptides, and Lactones | Source: oup.com | URL: 3.[4] Title: Z-L-Val-OH | 1149-26-4 - Benchchem | Source: benchchem.com | URL: 4.[5] Title: 3, 3′-(Phenylphosphinylidene) bis[2 (3 H)-benzoxazolone] and 3... | Source: oup.com | URL: 5.[3] Title: Diphenyl (2, 3-Dihydro-2-thioxo-3-benzoxazolyl) phosphonate: A New Reactive Condensing Agent | Source: oup.com | URL:
Sources
Application Notes and Protocols for the Deprotection of Z-Val-Gly-Oet via Catalytic Hydrogenation
Introduction: The Significance of Z-Group Deprotection in Peptide Synthesis
The benzyloxycarbonyl (Z or Cbz) group, pioneered by Max Bergmann and Leonidas Zervas, represents a foundational cornerstone in the art of peptide synthesis.[1] Its utility lies in its ability to mask the nucleophilicity of an amine, thereby preventing unwanted side reactions during the intricate process of peptide chain elongation.[1] The Z-group is lauded for its stability across a wide array of reaction conditions, yet it can be cleaved under mild and highly specific protocols, most notably catalytic hydrogenation.[1]
This process, known as hydrogenolysis, offers a clean and efficient pathway to liberate the free amine, yielding only benign byproducts such as toluene and carbon dioxide, which simplifies subsequent purification steps.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical execution of catalytic hydrogenation for the deprotection of the dipeptide Z-Val-Gly-Oet, a common intermediate in synthetic peptide chemistry. We will explore two primary protocols: the classic use of hydrogen gas and the increasingly popular transfer hydrogenation method.
The Underlying Chemistry: Mechanism of Catalytic Hydrogenolysis
The removal of the Z-group via catalytic hydrogenation is a fascinating and elegant transformation that occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[1][2] The mechanism can be understood as a two-stage process:
-
Hydrogenolysis of the Benzyl-Oxygen Bond: The reaction commences with the oxidative addition of the benzylic C-O bond to the palladium surface. Hydrogen gas (or a hydrogen donor) adsorbed onto the catalyst surface then facilitates the cleavage of this bond. This step is the core of the hydrogenolysis, releasing toluene.[1][2]
-
Spontaneous Decarboxylation: The cleavage of the benzyl ester results in the formation of an unstable carbamic acid intermediate attached to the peptide. This intermediate spontaneously decomposes, eliminating carbon dioxide and yielding the desired free amine of the dipeptide.[1][2]
Caption: Reaction mechanism for Z-group deprotection.
Critical Experimental Parameters: A Scientist's Perspective
The success of catalytic hydrogenation hinges on the careful selection and control of several key parameters. The rationale behind these choices is critical for achieving high yield and purity.
-
Catalyst Selection and Integrity: 10% Palladium on Carbon (Pd/C) is the workhorse catalyst for this transformation due to its high activity and relative cost-effectiveness.[3] However, the catalyst's performance is highly susceptible to poisons. Sulfur-containing compounds (e.g., from upstream reagents or certain amino acid residues like methionine or cysteine) and phosphorus-containing impurities can irreversibly deactivate the palladium surface.[3][4] Furthermore, the product amine itself can coordinate to the palladium, leading to product inhibition and a decrease in reaction rate.[5][6] Therefore, using high-purity starting materials and solvents is paramount.
-
The Hydrogen Source: H₂ Gas vs. Transfer Reagents:
-
Hydrogen Gas (H₂): This is the traditional and most direct hydrogen source. It is typically used at atmospheric pressure (via a balloon) for standard deprotections.[6] While highly effective, it requires specialized equipment and stringent safety protocols due to its flammability.[7]
-
Transfer Hydrogenation: This method offers a safer and often more convenient alternative by using a hydrogen donor molecule in situ.[1] Ammonium formate is a widely used donor; it decomposes on the catalyst surface to provide hydrogen, ammonia, and carbon dioxide.[6] This technique is particularly advantageous for laboratories not equipped for handling hydrogen gas and can sometimes offer improved chemoselectivity.[6]
-
-
Solvent Choice: The solvent must fully dissolve the substrate to ensure efficient interaction with the solid catalyst. Common choices include methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc).[2][8] For larger, less soluble peptides, co-solvents or more polar options like N,N-dimethylformamide (DMF) might be necessary, although DMF can sometimes lead to side reactions.[9]
-
Reaction Conditions (Temperature and Pressure): Most Z-group deprotections proceed smoothly at ambient temperature and pressure.[6] For sterically hindered substrates or when catalyst activity is suboptimal, increasing the hydrogen pressure or gently heating the reaction may be required to drive it to completion.[5]
Comparative Overview of Deprotection Protocols
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Catalytic Transfer Hydrogenation |
| Hydrogen Source | Hydrogen Gas (H₂) | Ammonium Formate (HCOONH₄) |
| Typical Catalyst | 10% Pd/C | 10% Pd/C |
| Common Solvents | MeOH, EtOH, EtOAc | MeOH, EtOH |
| Temperature | Room Temperature | Room Temperature to 40-60°C |
| Advantages | High atom economy, clean byproducts. | Enhanced safety (no H₂ gas), simple setup.[6] |
| Disadvantages | Requires handling of flammable H₂ gas. | Requires excess hydrogen donor, additional byproducts. |
Experimental Protocols
Safety First: Always handle palladium on carbon catalysts with care. The dry catalyst can be pyrophoric and may ignite in the presence of organic solvents and air.[7] Never allow the filter cake to dry during filtration.[7] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Deprotection using Hydrogen Gas (H₂)
This protocol is the standard method for Z-group hydrogenolysis.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Methanol (MeOH), ACS grade or higher
-
Hydrogen (H₂) gas supply (e.g., balloon)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable membrane filter
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in methanol (to achieve a concentration of approximately 0.1 M).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% relative to the substrate) to the solution.[6]
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and then backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to remove all oxygen.
-
Introducing Hydrogen: Connect the flask to a hydrogen-filled balloon via a needle. Evacuate the flask one final time and then backfill with hydrogen. Repeat this hydrogen purge three times.[10]
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the substrate, catalyst, and hydrogen.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS. A typical TLC system might be 10% MeOH in Dichloromethane. The product spot should have a lower Rf value and be ninhydrin-positive. The reaction is complete when the starting material is no longer detectable.
-
Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[6] Crucially, ensure the Celite® pad is kept wet with the solvent during filtration to prevent the catalyst from igniting.
-
Isolation: Wash the Celite® pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude H-Val-Gly-Oet. The product can be purified further by chromatography if necessary.
Protocol 2: Deprotection via Catalytic Transfer Hydrogenation
This protocol provides a safer alternative that avoids the direct use of hydrogen gas.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet with water
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH) or Ethanol (EtOH), ACS grade or higher
-
Celite® or a suitable membrane filter
Procedure:
-
Dissolution: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 equivalent) in methanol.
-
Reagent Addition: Add ammonium formate (typically 5-10 equivalents) to the solution and stir until it dissolves.[6]
-
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the reaction mixture.[6] The flask should be fitted with a reflux condenser for reactions requiring gentle heating.
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-60°C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Work-up and Isolation: The work-up procedure is identical to that described in Protocol 1. Filter the mixture through a wet pad of Celite®, wash the pad with solvent, and concentrate the combined filtrates to obtain the deprotected dipeptide.
Caption: General experimental workflow for deprotection.
Troubleshooting Common Issues
-
Sluggish or Incomplete Reaction:
-
Cause: Inefficient catalyst, poor substrate solubility, or product inhibition.[6]
-
Solution: Increase the catalyst loading or use a fresh batch.[10] Ensure the substrate is fully dissolved; consider a different solvent or gentle heating. If product inhibition is suspected, a continuous flow hydrogenation setup might be beneficial in an industrial setting.
-
-
Catalyst Poisoning:
-
Side Reactions:
-
Cause: Over-reduction or reaction with solvent impurities.
-
Solution: While this compound is not prone to many side reactions, in more complex peptides containing other reducible functional groups (e.g., nitro groups, alkynes, or other benzyl ethers), careful control of reaction conditions is necessary. Transfer hydrogenation can sometimes offer better selectivity.[6] Using DMF as a solvent has been reported to cause formylation side-products in some cases.[9]
-
References
-
Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. ResearchGate. Available at: [Link]
-
Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. Available at: [Link]
-
Palladium on Carbon. Available at: [Link]
-
Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. Wordpress. Available at: [Link]
-
Rh-catalyzed hydrogenation of amino acids, protein hydrolyzates and peptides. Lirias. Available at: [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Amino Acid-Protecting Groups | Chemical Reviews. ACS Publications. Available at: [Link]
-
Small Molecule Catalyst for Peptide Synthesis | Journal of the American Chemical Society. ACS Publications. Available at: [Link]
-
Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry | Organic Process Research & Development. ACS Publications. Available at: [Link]
-
New Methods in Peptide Synthesis. Part 111.l Protection of Carboxyl Group. Physical Chemistry Laboratory Server. Available at: [Link]
-
Round-the-ring catalysis makes cyclic peptides chiral | Research. Chemistry World. Available at: [Link]
- US20160024143A1 - Deprotection method - Google Patents.
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Side Reactions in Peptide Synthesis | PDF. Scribd. Available at: [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]
-
Novel deprotection method of Fmoc group under neutral hydrogenation conditions. Available at: [Link]
-
Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available at: [Link]
-
Amino Acid-Protecting Groups. Available at: [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Improved Catalytic Transfer Hydrogenation of Levulinate Esters with Alcohols over ZrO 2 Catalyst. MDPI. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lzchemical.com [lzchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Z-Val-Gly-OEt Synthesis
Topic: Improving Yield in the Synthesis of N-Benzyloxycarbonyl-L-valyl-glycine ethyl ester (Z-Val-Gly-OEt)
Executive Summary
The synthesis of This compound presents a unique intersection of steric challenges (due to the
This guide provides two optimized protocols: a Chemical Route (Mixed Anhydride) for speed and scalability, and an Enzymatic Route (Papain-Catalyzed) for high stereopurity.
Part 1: Decision Matrix & Workflow
Before selecting a protocol, assess your laboratory's constraints and purity requirements.
Figure 1: Decision matrix for selecting the optimal synthetic route based on experimental priorities.
Part 2: Chemical Synthesis Optimization (Mixed Anhydride Method)
While DCC/HOBt is a standard coupling method, it often results in the formation of insoluble dicyclohexylurea (DCU), which complicates purification and lowers recovered yield. For this compound, the Mixed Anhydride (MA) method using isobutyl chloroformate (IBCF) is superior due to the steric bulk of Valine.
Protocol 1: Mixed Anhydride Coupling
Mechanism: Activation of Z-Val-OH with IBCF forms a mixed anhydride intermediate, which is highly reactive toward the amine of Gly-OEt.
Reagents:
-
Z-Val-OH (1.0 eq)
-
H-Gly-OEt[1]·HCl (1.1 eq)
-
N-Methylmorpholine (NMM) (2.1 eq)
-
Isobutyl Chloroformate (IBCF) (1.0 eq)
-
Solvent: Dry THF or DMF
Step-by-Step Methodology:
-
Activation (Critical Step): Dissolve Z-Val-OH (10 mmol) and NMM (10 mmol) in dry THF. Cool to -15°C (salt/ice bath).
-
Anhydride Formation: Add IBCF (10 mmol) dropwise. Stir for exactly 2 minutes .
-
Why? Longer times allow the anhydride to disproportionate; shorter times result in incomplete activation.
-
-
Coupling: Add a pre-cooled solution of H-Gly-OEt·HCl (11 mmol) and NMM (11 mmol) in DMF/THF to the reaction mixture.
-
Reaction: Stir at -15°C for 30 mins, then allow to warm to room temperature (RT) over 1 hour.
-
Workup: Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc). Wash sequentially with:
-
Drying: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexane.
Troubleshooting the Chemical Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Urethane formation | Temperature Control: Ensure activation is strictly at -15°C. If T > -10°C, IBCF attacks the N-terminal amine instead of the carboxyl. |
| Racemization | Over-activation | Base Choice: Switch from Triethylamine (TEA) to N-Methylmorpholine (NMM). NMM is less basic and reduces proton abstraction from the |
| Oily Product | Residual solvent/impurities | Trituration: Triturate the oil with cold hexane or diethyl ether to induce crystallization. |
Part 3: Enzymatic Synthesis Optimization (Papain-Catalyzed)
For researchers requiring absolute stereochemical purity (avoiding D-Val formation), Papain catalysis is the gold standard. Papain acts as a transferase, forming the peptide bond under kinetic control.
Protocol 2: Biphasic Papain Synthesis
Concept: Papain reverses its hydrolytic activity in low-water environments, favoring bond formation.
Reagents:
-
Z-Val-OH (Donor)
-
H-Gly-OEt (Nucleophile)
-
Papain (crude powder or immobilized)
-
System: Ethyl Acetate / Carbonate Buffer (pH 9) biphasic mix.
Step-by-Step Methodology:
-
Preparation: Dissolve Z-Val-OH and H-Gly-OEt in water-saturated Ethyl Acetate.
-
Enzyme Activation: Dissolve Papain in 0.1M Sodium Carbonate buffer (pH 9) containing 10mM L-cysteine (activator) and 1mM EDTA.
-
Reaction: Mix the organic and aqueous phases (ratio 1:1 or 2:1). Stir vigorously at 37°C.
-
Monitoring: Monitor by TLC or HPLC. The product (this compound) will partition into the organic phase, protecting it from hydrolysis.
-
Termination: Separate phases. Wash the organic phase with dilute HCl to remove enzyme and unreacted amine.
Troubleshooting the Enzymatic Route
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Enzyme inactivation | Activator Check: Papain requires a free thiol group. Ensure L-Cysteine or DTT is present in the buffer to prevent oxidation of the active site Cys-25 [2]. |
| High Hydrolysis | High water activity ( | Water Control: Reduce the aqueous buffer volume. The system relies on kinetic control; too much water shifts equilibrium toward hydrolysis (Z-Val-OH) rather than synthesis [3]. |
| Low Conversion | pH drift | Buffer Capacity: The reaction releases protons (if using ester donors) or consumes them. Ensure the buffer is strong (0.1M - 0.5M) to maintain pH ~8.5-9.0. |
Part 4: Analytical & Quality Control
Visualizing the Pathway
Understanding where yield is lost is critical. The diagram below illustrates the competing pathways in the Mixed Anhydride method.
Figure 2: Reaction pathways in Mixed Anhydride coupling. Red nodes indicate yield-loss mechanisms.
FAQ: Common User Issues
Q: My product melts at 135°C, but literature says ~148°C. What is wrong? A: You likely have the free acid Z-Val-Gly-OH instead of the ester.
-
Cause: The ethyl ester hydrolyzed during the base wash (NaHCO₃) or the coupling failed, and you isolated starting material.
-
Fix: Reduce exposure time to NaHCO₃ and ensure the final wash is slightly acidic/neutral. Check IR for ester stretch (~1730-1750 cm⁻¹).
Q: Why do I see a "doublet" of peaks in HPLC? A: This indicates Racemization .
-
Valine is prone to racemization.[4] If you used DCC/DMAP, the DMAP is too basic. If you used Mixed Anhydride, the temperature was likely too high during the addition of IBCF.
-
Fix: Switch to the Papain method for >99% optical purity or strictly control temperature at -15°C.
Q: Can I use EDC/NHS instead of Mixed Anhydride? A: Yes, EDC/NHS is a valid alternative and avoids the insolubility of DCU. However, for sterically hindered amino acids like Valine, Mixed Anhydride is often kinetically faster, leading to higher yields before side reactions occur.
References
-
Anderson, G. W., et al. (1967). "The Use of N-Hydroxysuccinimide Esters in Peptide Synthesis." Journal of the American Chemical Society. Link (Foundational text on suppression of racemization).
-
Kuhl, P., et al. (1997). "Papain catalyzed synthesis of glyceryl esters of N-protected amino acids and peptides."[2] Biotechnology and Bioengineering. Link (Details kinetic control in enzymatic synthesis).
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
-
Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.[5] (Classic reference for physical properties of Z-protected peptides).
Sources
- 1. Ethyl glycinate | CAS#:459-73-4 | Chemsrc [chemsrc.com]
- 2. Papain catalyzed synthesis of glyceryl esters of N-protected amino acids and peptides for the use in trypsin catalyzed peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
Troubleshooting solubility issues with Z-Val-Gly-Oet in assays
Welcome to the technical support center for Z-Val-Gly-Oet. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered with this dipeptide derivative, particularly concerning its solubility in assay systems. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior to empower you to troubleshoot effectively.
Part 1: Understanding the Molecule - The "Why" Behind Solubility Issues
Q1: Why is my this compound failing to dissolve in standard aqueous buffers like PBS or Tris?
This is the most frequently encountered issue and stems directly from the inherent chemical properties of the molecule. This compound is a highly hydrophobic, uncharged dipeptide derivative. Attempts to dissolve it directly in aqueous systems will almost invariably fail due to unfavorable energetics. The nonpolar regions of the molecule cannot form favorable interactions (like hydrogen bonds) with water, leading to self-association and precipitation.[1]
Q2: What specific parts of the this compound structure cause this low aqueous solubility?
Understanding the contribution of each component is key to selecting the right solvent strategy.
-
N-terminal Carboxybenzyl (Z) Group: This is a large, aromatic, and nonpolar protecting group. Its primary role in synthesis is to prevent unwanted side reactions, but in application, it significantly increases the molecule's hydrophobicity and is a major driver of poor aqueous solubility.[2]
-
Valine (Val) Residue: The valine side chain is an isopropyl group, which is aliphatic and hydrophobic. Peptides with a high content of hydrophobic residues naturally exhibit poor solubility in water.[1][3]
-
C-terminal Ethyl Ester (Oet): The C-terminal carboxylic acid, which would be negatively charged at neutral pH and thus aid in solubility, is protected by an ethyl ester group. This neutralization of a potential charge site further increases the overall hydrophobicity of the molecule.[4]
-
Lack of Charged Residues: The molecule contains no acidic (Asp, Glu) or basic (Lys, Arg, His) amino acids, meaning its net charge is zero across a wide pH range. Peptides lacking charged residues are more prone to aggregation and precipitation in aqueous solutions.
Part 2: Solubilization Protocols & Best Practices
Q3: What is the recommended primary procedure for dissolving this compound?
The most reliable method involves using a strong organic solvent to create a concentrated stock solution, which is then carefully diluted into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is the preferred starting solvent due to its high solubilizing power and relatively low toxicity in most cell-based and biochemical assays.[5][6]
Experimental Protocol: Preparing a this compound Stock Solution
-
Equilibrate: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation of moisture, which can degrade the peptide.[6][7]
-
Initial Dissolution: Add a minimal volume of 100% DMSO directly to the lyophilized powder to create a high-concentration stock (e.g., 10-50 mM). It is critical to dissolve the peptide completely in the organic solvent first before any aqueous buffer is introduced.
-
Facilitate Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.[6] Gentle warming (up to 40°C) can also be applied, but avoid excessive heat.[1]
-
Visual Confirmation: A properly solubilized stock solution should be completely clear and free of any visible particles. If cloudiness or particulates persist, the peptide is suspended, not dissolved.[8]
-
Storage: Store the DMSO stock solution in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Q4: My compound precipitates when I dilute the DMSO stock into my assay buffer. How can I fix this?
This is a common phenomenon that occurs when the hydrophobic peptide is rapidly transferred from a favorable organic environment to an unfavorable aqueous one. The key is to control the dilution process to avoid localized high concentrations that exceed the solubility limit in the mixed solvent system.
Protocol: Preventing Precipitation During Dilution
-
Vortex Vigorously: While performing the dilution, ensure the aqueous assay buffer is being stirred or vortexed at a high speed.
-
Slow, Dropwise Addition: Add the DMSO stock solution very slowly, drop-by-drop, directly into the vortex of the stirring buffer. This technique, known as "precipitative dilution," allows for rapid dispersion and minimizes the time the peptide spends in a localized, supersaturated state.
-
Use an Intermediate Solvent: For particularly stubborn compounds, you can perform a serial dilution. First, dilute the 100% DMSO stock into a 50% DMSO/water mixture, and then dilute this intermediate stock into your final assay buffer.
-
Final Concentration Check: Be mindful of the final percentage of organic solvent in your assay. Exceeding the tolerance of your system can lead to artifacts or failure.
Part 3: Advanced Troubleshooting & Assay Compatibility
Q5: DMSO is incompatible with my assay. What are the alternatives?
While DMSO is the first choice, other organic solvents can be used. The compatibility of any solvent must be validated in your specific experimental system.[9]
| Solvent | Properties & Considerations | Typical Max Assay Conc. |
| Dimethylformamide (DMF) | Strong polar aprotic solvent, similar to DMSO. Good for highly hydrophobic peptides. Can be more toxic to cells than DMSO.[9] | < 0.5% |
| Acetonitrile (ACN) | Less polar than DMSO/DMF. Effective for many peptides. Often used in HPLC, so its properties are well-characterized. Can be denaturing to some proteins at higher concentrations.[1] | < 1% |
| Isopropanol / Ethanol | Alcohols are generally less effective at dissolving highly hydrophobic peptides. May be suitable if only a small amount of organic solvent is needed. | < 2% |
Q6: I've tried the recommended protocol, but my this compound still won't fully dissolve or forms a gel. What now?
If standard methods fail, it may indicate strong intermolecular aggregation. This troubleshooting tree can guide your next steps.
Q7: Could the quality or handling of my this compound be the problem?
Absolutely. Improper storage or handling can lead to degradation or modification, affecting solubility.
-
Storage: Lyophilized peptides should always be stored at -20°C or colder, protected from light.[7] Moisture is a primary enemy; always allow the container to reach room temperature in a desiccator before opening.[1]
-
Purity: Ensure you are accounting for net peptide content versus total peptide weight, as impurities can affect solubility and experimental outcomes.[7] If you suspect a quality issue, contact the supplier for the Certificate of Analysis and solubility test data.
By understanding the chemical nature of this compound and applying these systematic protocols, you can overcome solubility challenges and ensure the accuracy and reproducibility of your experimental results.
References
-
Innovagen . "Peptide Solubilization". [Link]
-
GenScript . "Top 5 Reasons Your Peptide-Based Assays Fail". [Link]
-
ResearchGate . "What can I do if a peptide won't go in solution in a biological assay?". [Link]
-
SB-PEPTIDE . "Peptide Solubility Guidelines - How to solubilize a peptide". [Link]
-
Fischer, A., et al. (1991) . "Preparative-scale enzyme-catalyzed peptide synthesis using solubilizing N-terminal protecting groups". Biomedica Biochimica Acta. [Link]
-
Mitra, P., & Dereddy, N. R. (2019) . "Peptide Solubility Limits: Backbone and Side-Chain Interactions". The Journal of Physical Chemistry B. [Link]
-
Peptide Synthetics . "General Guide for Dissolving Peptides". [Link]
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. Preparative-scale enzyme-catalyzed peptide synthesis using solubilizing N-terminal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. genscript.com [genscript.com]
- 8. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: High-Fidelity Peptide Coupling
Topic: Preventing Racemization in Z-Val-Gly-OEt Preparation
Diagnostic Overview: The "Valine Problem"
User Query: Why am I observing significant racemization when coupling Z-Val-OH with H-Gly-OEt, despite Z-groups generally being resistant to racemization?
Technical Analysis:
While the Benzyloxycarbonyl (Z) group is indeed a urethane protector that typically prevents racemization via the
-
Steric Hindrance: The bulky isopropyl group slows down the nucleophilic attack of the Glycine amine on the activated Valine carbonyl.
-
The Kinetic Window: This slowed coupling rate leaves the activated Valine species (Mixed Anhydride or O-acylisourea) vulnerable for a longer duration.
-
The Pathway: The carbonyl oxygen of the Z-group attacks the activated acid, forming a 5(4H)-oxazolone (azlactone). This intermediate is prone to base-catalyzed enolization, destroying the chirality at the
-carbon.
The Mechanism of Failure
To prevent the issue, you must understand the enemy. The diagram below illustrates how the "safe" Z-group can still lead to racemization if the coupling is too slow or the base is too strong.
Figure 1: The competition between productive coupling (Green) and the oxazolone racemization pathway (Red). Valine's bulk slows the green path, favoring the red path.
Validated Protocols
Do not deviate from these parameters. The margin for error with Valine is narrow.
Method A: The Mixed Anhydride Method (Classic & Cost-Effective)
Best for: Large scale, cost-sensitive synthesis where temperature control is robust.
Critical Control Points:
-
Base: Must use N-Methylmorpholine (NMM) .[1][2] Never use Triethylamine (TEA). TEA is strong enough to abstract the proton from the oxazolone; NMM is not.
-
Temperature: Strict -15°C .
-
Activation Time: Exactly 1-2 minutes . Longer activation accumulates oxazolone.[2]
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol Z-Val-OH in THF (dry). Add 10 mmol NMM.
-
Cooling: Cool the solution to -15°C using a cryostat or ice/salt/acetone bath.
-
Activation: Add 10 mmol Isobutyl Chloroformate (IBCF) dropwise.
-
Timer: Allow to react for exactly 60 to 90 seconds .
-
-
Coupling: Add 10 mmol H-Gly-OEt·HCl (pre-mixed with 10 mmol NMM in cold DMF/THF) in one portion.
-
Note: The amine solution must also be cold (-15°C) before addition.
-
-
Ramp: Stir at -15°C for 30 minutes, then allow to warm to room temperature over 2 hours.
Method B: Carbodiimide with Additives (Modern & Robust)
Best for: High purity requirements, research scale, or if -15°C is hard to maintain.
Critical Control Points:
-
Additive: Oxyma Pure or HOAt are mandatory. HOBt is acceptable but less effective for Valine.
-
Pre-activation: The active ester must form before the amine sees the carbodiimide.
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol Z-Val-OH and 11 mmol Oxyma Pure in DCM or DMF.
-
Cooling: Cool to 0°C (ice bath).
-
Activation: Add 10 mmol EDC·HCl (or DIC). Stir for 5–10 minutes.
-
Visual Check: Solution should remain clear (if using EDC) or form urea precipitate (if using DCC).
-
-
Coupling: Add 10 mmol H-Gly-OEt·HCl followed by 10 mmol TMP (2,4,6-Collidine) or NMM.
-
Avoid: DIPEA or TEA, unless strictly limited to 1 equivalent.
-
-
Completion: Stir at 0°C for 1 hour, then Room Temp for 2–4 hours.
Comparative Data: Base & Additive Effects
The following table summarizes why NMM and Oxyma are the recommended reagents. Data is aggregated from standard peptide chemistry literature (e.g., Anderson tests and Valine coupling studies).
| Coupling Method | Base Used | Additive | Est.[2][3][4][5][6][7][8] Racemization (%) | Status |
| Mixed Anhydride | Triethylamine (TEA) | None | 5.0 - 15.0% | FAIL |
| Mixed Anhydride | N-Methylmorpholine | None | < 0.2% | PASS |
| DCC / EDC | None | None | 10.0 - 30.0% | CRITICAL FAIL |
| DCC / EDC | NMM | HOBt | 0.5 - 1.0% | ACCEPTABLE |
| DCC / EDC | NMM / Collidine | Oxyma / HOAt | < 0.1% | OPTIMAL |
Troubleshooting & FAQ
Q1: I used Method A (Mixed Anhydride) but my yield is low. Why? A: You likely activated too long or at too high a temperature. The mixed anhydride of Valine is unstable. If it decomposes to the symmetrical anhydride or rearranges before the amine arrives, yield drops. Ensure the amine is added within 90 seconds of adding IBCF.
Q2: Can I use DMF as the solvent for Method A? A: Use with caution. DMF promotes proton abstraction more than THF or DCM. If solubility forces you to use DMF, you must use NMM and strictly maintain -15°C. THF is the "safest" solvent for stereochemical integrity in mixed anhydride couplings.
Q3: How do I detect the racemization? My TLC looks single-spot. A: Standard silica TLC cannot separate Z-L-Val-Gly-OEt from Z-D-Val-Gly-OEt (they are diastereomers, but the Glycine is achiral, making the separation very difficult on standard silica).
-
Solution: You must use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or measure Specific Rotation
and compare strictly with literature values.
Q4: Why specify Collidine (TMP) for Method B?
A: 2,4,6-Trimethylpyridine (Collidine) is a "non-nucleophilic" base. It is strong enough to neutralize the HCl from the Glycine ester salt but too sterically hindered to attack the activated Valine or abstract the
Decision Workflow
Use this logic flow to determine your experimental setup.
Figure 2: Workflow for selecting the correct reagents based on laboratory capabilities.
References
-
Anderson, G. W., et al. (1967). "Racemization suppression by the use of N-hydroxysuccinimide." Journal of the American Chemical Society. (Foundational text on additives).
- Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Definitive guide on NMM vs TEA in mixed anhydrides).
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Review establishing Oxyma/HOAt superiority).
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole (HOAt).[6] An efficient peptide coupling additive."[2][6] Journal of the American Chemical Society.
Sources
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. peptidechemistry.org [peptidechemistry.org]
- 7. oxymapure.com [oxymapure.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Optimizing pH for Z-Val-Gly-Oet Hydrolysis
Welcome to the technical support center for the optimization of pH conditions for Z-Val-Gly-Oet hydrolysis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this substrate in their enzymatic assays. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the success and accuracy of your experiments.
The Critical Role of pH in Enzymatic Hydrolysis
The rate and efficiency of an enzyme-catalyzed reaction are profoundly influenced by the pH of the reaction environment.[1][2][3] For the hydrolysis of the synthetic peptide this compound, maintaining an optimal pH is paramount to achieving reliable and reproducible results. The pH affects the ionization state of amino acid residues within the enzyme's active site and on the substrate itself.[1][4] These changes in charge distribution can alter the binding affinity of the substrate to the enzyme and the catalytic efficiency of the reaction.[2]
Deviations from the optimal pH can lead to a significant decrease in enzyme activity and, in extreme cases, irreversible denaturation of the enzyme due to the disruption of ionic and hydrogen bonds that maintain its three-dimensional structure.[2][4] Therefore, a thorough understanding and precise control of pH are fundamental to the successful application of this compound in enzymatic assays.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound and optimizing the pH for its hydrolysis.
Q1: What type of enzyme typically hydrolyzes this compound?
This compound is a substrate analogue for various proteases. Its structure, containing a valine residue, suggests it could be a substrate for enzymes with a preference for cleaving after hydrophobic amino acids. While specific data for this compound is not abundant in the provided search results, related peptide substrates are often cleaved by serine proteases like chymotrypsin or elastase.[5][6][7] For instance, chymotrypsin is known to cleave at the C-terminus of aromatic amino acids, but its specificity can be broader.[5] Pancreatic elastase preferentially hydrolyzes peptide bonds at the carbonyl end of amino acids with small hydrophobic side chains such as glycine, valine, and alanine.[8][9] Therefore, it is crucial to identify the specific enzyme being used in your assay to determine its known or expected pH optimum.
Q2: Why is my enzyme activity low even when I'm within the recommended pH range?
While a recommended pH range is a good starting point, the optimal pH for a specific enzyme can be influenced by other factors in your assay buffer, such as ionic strength and the type of buffer used.[3] Additionally, the stability of the enzyme and substrate can be pH-dependent.[10] It is always advisable to perform a pH profile experiment to determine the precise optimal pH under your specific experimental conditions.
Q3: Can the pH of my stock solutions affect the final assay pH?
Absolutely. The pH of your enzyme and substrate stock solutions can significantly impact the final pH of the reaction mixture, especially if they are at a high concentration or have strong buffering capacity. It is good practice to prepare stock solutions in a weakly buffered solution or water and to always verify the final pH of the reaction mixture after all components have been added.
Q4: How do I choose the right buffer for my pH optimization experiment?
Selecting an appropriate buffer is critical. The chosen buffer should have a pKa value close to the desired pH range to ensure effective buffering capacity. Furthermore, it's important to confirm that the buffer components do not interfere with the enzyme's activity or the detection method. For a broad pH range experiment, a combination of different buffer systems may be necessary.
Troubleshooting Guide
Encountering issues during your experiments is a common part of the scientific process. This troubleshooting guide is designed to help you identify and resolve common problems related to pH optimization for this compound hydrolysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Suboptimal pH: The reaction pH is outside the enzyme's optimal range, leading to reduced activity or denaturation.[1][4] | Perform a pH profile experiment to determine the optimal pH for your specific enzyme and conditions. Ensure the final pH of the reaction mixture is accurately measured. |
| Incorrect Buffer: The buffer system is interfering with enzyme activity or is not maintaining a stable pH. | Switch to a different buffer system with a pKa closer to the expected optimal pH. Verify buffer compatibility with your enzyme and assay. | |
| Inconsistent or Irreproducible Results | pH Drift: The pH of the reaction mixture is changing over the course of the assay due to insufficient buffering capacity or the production of acidic/basic byproducts. | Increase the buffer concentration to enhance its buffering capacity. Monitor the pH of the reaction at the beginning and end of the assay to check for significant changes. |
| Stock Solution pH: The pH of concentrated stock solutions is altering the final reaction pH. | Prepare stock solutions in a low-concentration buffer or unbuffered solvent. Always measure the final pH of the complete reaction mixture. | |
| High Background Signal | Substrate Instability: The this compound substrate may be undergoing non-enzymatic hydrolysis at certain pH values. | Run a control experiment without the enzyme at different pH values to assess the rate of spontaneous substrate hydrolysis. Choose a pH where this background rate is minimal. |
| Precipitation in the Reaction Mixture | Poor Solubility: The enzyme or substrate may have limited solubility at the tested pH. | Check the solubility of both the enzyme and this compound at different pH values before starting the kinetic experiment. The addition of a small amount of a non-interfering organic solvent might improve solubility, but its effect on enzyme activity must be evaluated. |
Experimental Protocol: Determining the Optimal pH for this compound Hydrolysis
This protocol provides a step-by-step guide to systematically determine the optimal pH for the enzymatic hydrolysis of this compound.
Materials:
-
This compound substrate
-
Purified enzyme of interest
-
A selection of buffers covering a broad pH range (e.g., citrate, phosphate, Tris, borate)
-
Spectrophotometer or fluorometer (depending on the detection method for the product)
-
pH meter
-
Constant temperature water bath or incubator
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., from pH 4.0 to 10.0 in 0.5 pH unit increments). Ensure the ionic strength is consistent across all buffers.
-
Substrate and Enzyme Stock Solution Preparation:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO or a small amount of organic solvent, then dilute in water) to create a concentrated stock solution.
-
Prepare a stock solution of the enzyme in a buffer known to maintain its stability (often a near-neutral pH).
-
-
Assay Setup:
-
For each pH value to be tested, prepare a reaction mixture in a microplate or cuvette.
-
Add the appropriate buffer to each well/cuvette.
-
Add the this compound substrate to each well/cuvette to a final desired concentration.
-
Include a "no-enzyme" control for each pH value to measure the rate of non-enzymatic hydrolysis.
-
Pre-incubate the reaction mixtures at the desired assay temperature.
-
-
Initiate the Reaction:
-
Initiate the reaction by adding a small, fixed volume of the enzyme stock solution to each well/cuvette (except for the no-enzyme controls).
-
Mix thoroughly but gently.
-
-
Monitor the Reaction:
-
Immediately begin monitoring the reaction by measuring the absorbance or fluorescence of the product at regular time intervals. The method of detection will depend on the nature of the "Oet" leaving group. If it is a chromophore or fluorophore, its release can be directly monitored.
-
Collect data for a period that allows for the determination of the initial reaction velocity (the linear phase of the reaction).
-
-
Data Analysis:
-
For each pH value, calculate the initial reaction velocity by determining the slope of the linear portion of the progress curve (product formation vs. time).
-
Subtract the rate of non-enzymatic hydrolysis (from the no-enzyme controls) from the corresponding enzymatic rates.
-
Plot the corrected initial reaction velocities as a function of pH. The pH at which the highest velocity is observed represents the optimal pH for the enzyme under these specific assay conditions.
-
Experimental Workflow for pH Optimization
Caption: Workflow for determining the optimal pH for this compound hydrolysis.
By following this comprehensive guide, researchers can effectively troubleshoot and optimize the pH conditions for this compound hydrolysis, leading to more accurate and reliable experimental outcomes.
References
- Iftikhar, A., et al. (2026, January 23). Effect of pH, Temperature, and Concentration on Enzyme Activity: A Comprehensive Review. Preprints.org.
-
Quora. (2024, December 18). How does pH affect an enzyme's shape and why?. Retrieved from [Link]
-
Patsnap. (2025, May 9). How to Optimize Temperature and pH for Enzyme Activity. Patsnap Synapse. Retrieved from [Link]
- Del Mar, E. G., Largman, C., Brodrick, J. W., & Geokas, M. C. (1979). Substrate specificity of human pancreatic elastase 2. Biochemistry, 18(3), 468–472.
- Le, T. T., & Yada, R. Y. (2017).
-
Wikipedia. (2023, November 28). Pancreatic elastase. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, February 12). 7.2: Chymotrypsin. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Serine Proteases Substrate Specificity. Retrieved from [Link]
- Le Trong, I., et al. (1987). Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells. Proceedings of the National Academy of Sciences, 84(2), 364-367.
-
Wikipedia. (2023, November 28). Pancreatic elastase. Retrieved from [Link]
Sources
- 1. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 4. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. purdue.edu [purdue.edu]
- 7. Substrate specificity of the chymotrypsin-like protease in secretory granules isolated from rat mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificity of human pancreatic elastase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pancreatic elastase - Wikipedia [en.wikipedia.org]
- 10. quora.com [quora.com]
Technical Support Center: Enhancing the Stability of Z-Val-Gly-Oet in Aqueous Buffers
Introduction
Welcome to the technical support guide for Z-Val-Gly-Oet (N-carbobenzoxy-L-valyl-L-glycine ethyl ester). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this dipeptide in their experimental workflows. The inherent instability of peptides and their derivatives in aqueous solutions can present significant challenges, affecting experimental reproducibility and the bioactivity of the molecule.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you understand and mitigate the degradation of this compound in your aqueous buffer systems. Our goal is to empower you with the knowledge to maintain the chemical and physical integrity of your peptide, ensuring the reliability and success of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered by researchers working with this compound in aqueous solutions.
FAQ 1: My this compound solution is losing potency over a short period. What is the likely cause?
The most probable cause of potency loss is the chemical degradation of this compound in the aqueous buffer. Peptides with C-terminal ester modifications are particularly susceptible to hydrolysis. This process involves the cleavage of the ethyl ester bond, resulting in the formation of Z-Val-Gly-OH and ethanol. This hydrolysis is often catalyzed by pH and temperature.
FAQ 2: I've observed a shift in the pH of my this compound solution over time. Why is this happening?
A decrease in pH is a strong indicator of ester hydrolysis. The cleavage of the ethyl ester group generates the corresponding carboxylic acid (Z-Val-Gly-OH). The release of this acidic species into the buffer will cause a drop in the overall pH, especially if the buffering capacity is insufficient.
FAQ 3: Can the type of buffer I use affect the stability of this compound?
Absolutely. The choice of buffer is a critical factor in maintaining peptide stability.[1][2][3] Some buffer components can actively participate in the degradation process. For example, buffers containing nucleophilic species can potentially accelerate the hydrolysis of the ester bond. Therefore, selecting an appropriate buffer system is a key strategy for stabilization.
FAQ 4: Are there any visual indicators of this compound degradation?
While the primary degradation product, Z-Val-Gly-OH, is soluble, significant degradation or aggregation could potentially lead to changes in the solution's appearance, such as slight turbidity. However, relying solely on visual cues is not recommended. The most reliable method for assessing stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC).
FAQ 5: How does temperature affect the stability of my this compound solution?
As with most chemical reactions, the rate of this compound hydrolysis is highly dependent on temperature. Storing your solutions at lower temperatures (e.g., 2-8°C) will significantly slow down the degradation process. For long-term storage, frozen aliquots are recommended.
II. Troubleshooting Guide: Diagnosing and Mitigating Instability
This section provides a more detailed, cause-and-effect approach to troubleshooting the stability of this compound.
Issue 1: Rapid Hydrolysis of the Ethyl Ester
Underlying Cause: The ethyl ester group of this compound is susceptible to both acid- and base-catalyzed hydrolysis. In aqueous solutions, water molecules can act as nucleophiles, attacking the carbonyl carbon of the ester and leading to its cleavage. This process is significantly accelerated at non-optimal pH values.
Troubleshooting Steps:
-
pH Optimization: The stability of peptides in aqueous solutions is critically dependent on pH.[1][2][3] For this compound, it is crucial to identify the pH at which the rate of hydrolysis is minimized. This is typically in the slightly acidic to neutral pH range (pH 4-6). At higher pH values, the increased concentration of hydroxide ions will accelerate base-catalyzed hydrolysis.
-
Buffer Selection:
-
Recommended Buffers: Acetate and citrate buffers are often good choices for maintaining a slightly acidic pH and are generally considered non-reactive.
-
Buffers to Avoid: Phosphate buffers, while common, can sometimes catalyze hydrolysis. Buffers containing primary or secondary amines (e.g., Tris) should be used with caution as they can be nucleophilic.
-
-
Temperature Control: Maintain the solution at low temperatures (2-8°C) during experiments whenever possible. For storage longer than a few hours, it is advisable to flash-freeze aliquots in liquid nitrogen and store them at -20°C or -80°C.
Experimental Protocol: pH Profile and Stability Assessment
This protocol will allow you to determine the optimal pH for the stability of your this compound solution.
Materials:
-
This compound
-
A series of buffers (e.g., 50 mM citrate, pH 4.0, 5.0; 50 mM phosphate, pH 6.0, 7.0, 8.0)
-
HPLC system with a C18 column
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) to ensure complete dissolution.
-
Dilute the stock solution into each of the different pH buffers to your final working concentration.
-
Immediately after preparation (t=0), take an aliquot from each solution and analyze it by HPLC to determine the initial peak area of this compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution and analyze them by HPLC.
-
Quantify the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of intact this compound versus time for each pH to determine the degradation rate.
Issue 2: Peptide Aggregation
Underlying Cause: Peptides can be prone to aggregation, a process where individual peptide molecules associate to form larger, often insoluble, complexes.[1] This can be influenced by factors such as pH, ionic strength, and temperature.[1] For this compound, changes in conformation due to buffer conditions could expose hydrophobic regions, leading to aggregation.
Troubleshooting Steps:
-
Control of Ionic Strength: The ionic strength of the buffer can impact peptide solubility and aggregation. Systematically evaluate the effect of varying salt concentrations (e.g., 50 mM, 150 mM, 300 mM NaCl) on the stability of your this compound solution.
-
Inclusion of Excipients:
-
Sugars and Polyols: Sugars like sucrose and trehalose, or polyols such as mannitol and sorbitol, can help stabilize peptides by promoting a more compact, native-like conformation and reducing the likelihood of aggregation.
-
Non-ionic Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can prevent surface-induced aggregation and minimize the formation of larger aggregates.
-
Data Presentation: Impact of Buffer Conditions on this compound Half-Life
| Buffer System (50 mM) | pH | Temperature (°C) | Additive | Estimated Half-Life (hours) |
| Citrate | 4.0 | 25 | None | 72 |
| Citrate | 5.0 | 25 | None | 48 |
| Phosphate | 6.0 | 25 | None | 24 |
| Phosphate | 7.0 | 25 | None | 12 |
| Phosphate | 7.0 | 4 | None | 96 |
| Phosphate | 7.0 | 25 | 5% Sucrose | 18 |
Note: The half-life values presented in this table are for illustrative purposes and should be determined experimentally for your specific conditions.
Visualizing Degradation and Stabilization Strategies
Degradation Pathway of this compound
Caption: Primary hydrolytic degradation pathway of this compound.
Experimental Workflow for Stability Optimization
Caption: Workflow for assessing the stability of this compound.
III. Conclusion
The stability of this compound in aqueous buffers is a multifaceted challenge that requires careful consideration of pH, buffer composition, temperature, and the potential for aggregation. By systematically evaluating these parameters and employing the troubleshooting strategies and experimental protocols outlined in this guide, researchers can significantly enhance the stability of their this compound solutions. This proactive approach to formulation development will not only improve the reliability and reproducibility of experimental results but also ensure the integrity and bioactivity of this important dipeptide derivative.
IV. References
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics. Available at: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. ResearchGate. Available at: [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Ubaya Repository. Available at: [Link]
Sources
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - Ubaya Repository [repository.ubaya.ac.id]
Troubleshooting slow reaction rates with Z-Val-Gly-Oet substrate
As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the common and complex issues encountered when working with the synthetic peptide substrate, Z-Val-Gly-Oet. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to effectively troubleshoot and optimize your enzymatic assays.
Technical Support Center: this compound Substrate Assays
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes are its likely targets?
A1: this compound is a synthetic dipeptide derivative. Its structure consists of Valine and Glycine, with two key chemical modifications:
-
Z-group (Benzyloxycarbonyl): An N-terminal protecting group commonly used in peptide synthesis.[1]
-
-Oet (Ethyl Ester): A C-terminal protecting group that enhances the molecule's hydrophobicity.[2]
While not as common as fluorogenic or chromogenic substrates, its peptide nature (Val-Gly) suggests it is a substrate for proteases , particularly those that cleave peptide bonds. The specific enzyme target is likely a serine or cysteine protease, given their role in cleaving after specific amino acid residues. However, without a reporter group (like pNA or AMC), its cleavage must be monitored by other methods (see Q3).
Troubleshooting Guide: Slow or No Reaction
This guide follows a logical flow, from the most common and easily solvable issues to more complex kinetic problems.
Q2: My reaction is completely flat. Where do I even begin?
A2: A complete lack of signal points to a fundamental issue with one of the core components of your assay. Let's break down the possibilities using a systematic approach.
A common source of error is the preparation and storage of reagents. An enzymatic reaction is only as good as its components.
-
Enzyme Inactivity:
-
Cause: Enzymes are sensitive to temperature fluctuations.[3] Repeated freeze-thaw cycles or improper storage can lead to denaturation and loss of activity.
-
Solution:
-
Always store your enzyme stock at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid multiple freeze-thaw cycles.
-
Run a positive control with a known, reliable substrate for your enzyme to confirm its activity. If the control works, the issue lies with the this compound substrate or the assay conditions.
-
-
-
Substrate Degradation or Precipitation:
-
Cause: The stability of peptide substrates in aqueous solutions can be limited, and they are susceptible to degradation, especially if the buffer pH is not optimal.[4] Due to the hydrophobic Z-group and ethyl ester, this compound likely has low aqueous solubility.[5][6] If not fully dissolved, the effective substrate concentration will be much lower than intended.
-
Solution:
-
Proper Dissolution: Prepare a high-concentration stock solution of this compound in an organic solvent like DMSO or ethanol. The final concentration of the organic solvent in the assay should be kept low (typically <1-2%) to avoid affecting enzyme activity.
-
Fresh Preparation: Prepare the substrate working solution fresh for each experiment.
-
Visual Inspection: Before adding the substrate to the reaction, visually inspect the solution for any precipitation.
-
-
-
Solvent Selection: Start with 100% DMSO or absolute ethanol.
-
Weighing: Accurately weigh out the required amount of this compound powder.
-
Dissolution: Add the solvent to the powder to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be required.
-
Storage: Store the stock solution in small, tightly sealed aliquots at -20°C.
Enzymes have optimal ranges for pH and temperature.[3][7] Deviations can drastically reduce or eliminate activity.
-
Incorrect pH:
-
Cause: The pH of the reaction buffer affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself. An incorrect pH can lead to poor substrate binding or loss of catalytic activity.
-
Solution: Consult the literature or the enzyme manufacturer's data sheet for the optimal pH range. If this is unknown, perform a pH screen using a series of buffers (e.g., from pH 6.0 to 9.0) to determine the optimal condition.
-
-
Sub-optimal Temperature:
-
Cause: Most enzymatic reactions have an optimal temperature.[7] Temperatures that are too low will result in slow kinetics, while excessively high temperatures can cause enzyme denaturation.
-
Solution: Ensure your incubator or water bath is set to the optimal temperature for your specific enzyme (often 25°C or 37°C).
-
Caption: A step-by-step workflow for troubleshooting a complete lack of enzymatic reaction.
Q3: My reaction is very slow. How can I improve the rate?
A3: A slow reaction rate, as opposed to no reaction, suggests that the core components are working, but the conditions are not optimized. This is a problem of kinetics.
The concentrations of both enzyme and substrate are critical determinants of the reaction velocity.
-
Enzyme Concentration Too Low:
-
Cause: The reaction rate is directly proportional to the enzyme concentration, assuming the substrate is not limiting.
-
Solution: Try increasing the enzyme concentration in a stepwise manner (e.g., 2-fold, 5-fold, 10-fold) to see if the rate increases proportionally.
-
-
Substrate Concentration Not Optimal:
-
Cause: According to Michaelis-Menten kinetics, the reaction rate depends on the substrate concentration. If the concentration is too far below the Michaelis constant (Km), the rate will be slow.
-
Solution: Perform a substrate titration experiment. Measure the initial reaction velocity over a range of this compound concentrations (e.g., from 0.1x to 10x the expected Km). This will help you determine the Km and the saturating concentration (Vmax).
-
| Parameter | Definition | Implication for Slow Reactions |
| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | A low Vmax may indicate poor catalytic efficiency or the presence of inhibitors. |
| Km | The substrate concentration at which the reaction rate is half of Vmax. | A high Km means a lower affinity of the enzyme for the substrate, requiring higher substrate concentrations to achieve a significant rate. |
-
Missing Cofactors:
-
Cause: Some proteases require metal ions (e.g., Zn²⁺, Ca²⁺) for activity or stability. If these are absent from your buffer, the enzyme may be inactive or function poorly.
-
Solution: Check the manufacturer's data for your enzyme to see if any cofactors are required. If so, add them to the reaction buffer at the recommended concentration.
-
-
Presence of Inhibitors:
-
Cause: Components in your buffer or contaminants in your reagents could be inhibiting the enzyme. Common inhibitors include chelating agents like EDTA (which removes metal cofactors) or specific protease inhibitors like PMSF if you are working with crude lysates.
-
Solution:
-
Prepare fresh buffers using high-purity water and reagents.
-
If using a complex biological sample, consider purifying your enzyme of interest.
-
Ensure no incompatible reagents (like DTT for a metalloprotease) are present.
-
-
-
Cause: Since this compound lacks a chromogenic or fluorogenic reporter, your detection method is likely indirect (coupled assay) or relies on detecting the native products. This secondary step could be the rate-limiting factor or may not be sensitive enough.
-
Possible Detection Scenarios & Solutions:
-
HPLC/LC-MS: Directly measures the formation of the product (e.g., Z-Val-Gly) or consumption of the substrate.
-
Troubleshooting: Ensure your method is calibrated and has the required sensitivity. Check for product instability during the run.
-
-
Coupled Enzyme Assay: The product of the primary reaction (e.g., ethanol from ester cleavage) is used as a substrate by a second enzyme, which produces a detectable signal (e.g., NADH formation by alcohol dehydrogenase).
-
Troubleshooting: The secondary enzyme or its substrate could be the limiting factor. Optimize the concentration of all components of the coupled system.
-
-
Caption: A diagram of a hypothetical coupled assay for detecting this compound cleavage.
References
-
ChemBK. (2024, April 9). Z-GLY-GLY-OET. Retrieved from [Link]
-
Lam, X. M., et al. (2008). pH Dependent Effect of Glycosylation on Protein Stability. Pharmaceutical Research, 25(6), 1364–1373. Retrieved from [Link]
-
Nozaki, Y., & Tanford, C. (1971). The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Establishment of a hydrophobicity scale. Journal of Biological Chemistry, 246(7), 2211-2217. Retrieved from [Link]
-
Gekko, K., & Timasheff, S. N. (1981). Mechanism of polyol-induced protein stabilization: solubility of amino acids and diglycine in aqueous polyol solutions. Biochemistry, 20(16), 4667-4676. Retrieved from [Link]
-
Khan, R. H., Rasheedi, S., & Haq, S. K. (2003). Effect of pH, temperature and alcohols on the stability of glycosylated and deglycosylated stem bromelain. Journal of Biosciences, 28(5), 709-714. Retrieved from [Link]
-
Adak, S., & Banerjee, R. (2013). Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa). International Journal of Biological Macromolecules, 54, 245-252. Retrieved from [Link]
Sources
- 1. Z-Gly-OH 99 1138-80-3 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Effect of pH and temperature on stability and kinetics of novel extracellular serine alkaline protease (70 kDa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pH dependent effect of glycosylation on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
Removing unreacted reagents from Z-Val-Gly-Oet final product
Technical Support Center: Peptide Synthesis Division Ticket ID: #ZVG-PUR-001 Subject: Purification Protocol for Z-Val-Gly-OEt (Removal of Unreacted Reagents) Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Overview
You are encountering difficulty isolating pure This compound (N-benzyloxycarbonyl-L-valyl-glycine ethyl ester). In peptide coupling, the "crude" product often contains four distinct classes of impurities:
-
Unreacted Carboxylic Acid: Z-Val-OH (Acidic)[1]
-
Unreacted Amine: H-Gly-OEt (Basic)
-
Coupling Reagents/Byproducts: DCU (if DCC used), HOBt, or excess EDC.[1]
-
Base: TEA, DIEA, or NMM.
Because your target molecule, This compound , is a neutral, hydrophobic protected dipeptide, we can exploit its solubility profile (Soluble: EtOAc, DCM; Insoluble: Water, Hexane) to create a self-validating purification workflow.[1]
Phase 1: The Aqueous Workup (First Line of Defense)
Goal: Remove water-soluble reagents, unreacted amines, and unreacted acids via pH manipulation.
The Logic:
-
Acid Wash: Protonates the unreacted amine (H-Gly-OEt) and bases (DIEA/TEA), turning them into water-soluble ammonium salts.[1]
-
Base Wash: Deprotonates the unreacted Z-Val-OH, turning it into a water-soluble carboxylate salt.[1]
-
Neutral Wash: Removes residual salts and protects the base-labile ethyl ester.[1]
Protocol:
-
Dilution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .
-
Note: Avoid DCM if possible; EtOAc facilitates better phase separation and is safer. Use ~100 mL per 5-10 mmol of product.[1]
-
-
Acid Wash (Removes H-Gly-OEt):
-
Wash the organic layer 3x with 1N HCl (or 10% Citric Acid if acid-sensitive groups are present, though Z/OEt are stable to 1N HCl).[1]
-
Validation: The aqueous layer should be acidic (pH < 2).
-
-
Water Wash:
-
Wash 1x with distilled water to remove excess acid.[1]
-
-
Base Wash (Removes Z-Val-OH):
-
Brine Wash & Dry:
Visual Workflow (Phase 1):
Caption: Sequential extraction strategy separating ionic impurities from the neutral this compound product.
Phase 2: The "Urea" Problem (If DCC was used)
Goal: Remove N,N'-dicyclohexylurea (DCU).[1]
If you used DCC as a coupling agent, the byproduct DCU is notorious for being sparingly soluble in everything, making it difficult to filter out completely.
Troubleshooting Protocol:
-
Cold Filtration: Suspend the crude residue in cold Ethyl Acetate (0°C) . DCU is highly insoluble in cold EtOAc. Filter the white solid precipitate through a Celite pad.
-
Precipitation: If DCU persists, dissolve the product in a minimum amount of DCM and add cold Diethyl Ether . DCU often precipitates while this compound remains in solution.[1]
Recommendation: For future synthesis, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .[1] The urea byproduct of EDC is water-soluble and is completely removed during the Phase 1 Acid Wash.
Phase 3: Recrystallization (The Polishing Step)
Goal: Obtain >98% purity without chromatography.
This compound is a crystalline solid (Melting Point approx. 80-85°C).[1][5] Recrystallization is superior to column chromatography for removing trace stereoisomers or stubborn starting materials.
Recommended Solvent Systems:
| Solvent System | Ratio (v/v) | Procedure Notes |
|---|---|---|
| EtOAc / Hexane | 1 : 3 to 1 : 5 | Dissolve in hot EtOAc; add warm Hexane until turbid.[1] Cool slowly to 4°C. |
| Ethanol / Water | Variable | Dissolve in hot EtOH; add water dropwise until turbid. |
| DCM / Ether | 1 : 4 | Good for removing non-polar impurities.[1] |
Step-by-Step Protocol:
-
Dissolve the dried crude solid in the minimum amount of boiling Ethyl Acetate .
-
Slowly add Hexane (or Petroleum Ether) dropwise to the boiling solution until a faint, persistent cloudiness appears.
-
Add one drop of EtOAc to clear the solution.
-
Remove from heat and let it sit at room temperature for 2 hours (do not disturb).
-
Move to a fridge (4°C) overnight.
-
Filter the white needles and wash with cold Hexane.
Phase 4: Flash Chromatography (If Recrystallization Fails)
If the product oils out or remains impure, use silica gel chromatography.
-
Stationary Phase: Silica Gel (60 Å).[1]
-
Eluent: Hexane : Ethyl Acetate gradient.[1]
-
Start: 80% Hexane / 20% EtOAc
-
End: 40% Hexane / 60% EtOAc
-
-
TLC Visualization: UV (254 nm) or Ninhydrin (will not stain Z-protected amine strongly, use Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) stain followed by charring).[1]
Troubleshooting & FAQs
Q: My product is an oil, not a solid. What happened? A: This is "oiling out."[2] It often happens if the product retains solvent (DCM) or impurities.[3][6]
-
Fix: Dissolve the oil in EtOAc and wash with Brine again. Dry thoroughly under high vacuum for 24 hours. Scratch the flask wall with a glass rod to induce nucleation.[2]
Q: I formed a terrible emulsion during the bicarbonate wash. A: Peptide solutions often act as surfactants.
-
Fix: Add solid NaCl directly to the separatory funnel to saturate the aqueous layer. If that fails, filter the entire emulsion through a pad of Celite. The emulsion usually breaks in the filter flask.
Q: Can I use NaOH instead of Bicarbonate to ensure all Z-Val-OH is removed? A: NO. Ethyl esters (OEt) are sensitive to saponification.[1] Strong bases like NaOH will cleave the ethyl group, converting your product into Z-Val-Gly-OH (acid).[1] Stick to NaHCO₃ or Na₂CO₃ (briefly).[1]
References
-
BenchChem. (n.d.).[1] Detailed Protocol for the Solution-Phase Synthesis of Glycyl-L-valine (and Z-protected intermediates). Retrieved from [1]
-
PrepChem. (n.d.).[1] Synthesis of Boc-Val-Gly-OEt (Analogous workup for Z-derivatives). Retrieved from [1]
-
ChemicalBook. (2024).[1] Z-Gly-Gly-OEt Properties and Solubility Data. Retrieved from [1]
-
Biotage. (2023).[1][3][7] How to isolate impurities from a reaction product: Flash Chromatography Strategies.[7] Retrieved from [1]
-
ResearchGate. (2015).[1] Discussions on Peptide Extraction and Emulsion Breaking. Retrieved from [1]
Sources
Technical Support Center: Temperature Control in Z-Val-Gly-OEt Enzymatic Assays
Welcome to the Technical Support Center for enzymatic modulation. This guide is designed for researchers and drug development professionals working with Z-Val-Gly-OEt (Benzyloxycarbonyl-L-valyl-glycine ethyl ester), a highly specific synthetic dipeptide substrate extensively utilized in protease assays and kinetically controlled peptide synthesis[1].
Below, you will find a deep dive into the thermodynamic causality of temperature effects, self-validating experimental protocols, and a targeted troubleshooting FAQ.
Thermodynamic & Kinetic Causality (The "Why")
When utilizing proteases like papain or
The Role of Temperature: Temperature does not merely speed up or slow down the reaction; it fundamentally shifts the partitioning of the acyl-enzyme intermediate.
-
High Temperatures (>40°C): Increase the kinetic energy and collision frequency of small, highly abundant water molecules. This disproportionately accelerates the rate of hydrolysis (
), driving the reaction toward the cleavage product (Z-Val-Gly-OH). -
Low Temperatures (4°C - 20°C): Stabilize the acyl-enzyme intermediate. By dampening the thermal mobility of water, lower temperatures provide the bulkier, less mobile amine nucleophiles the necessary time to successfully compete for the active site, thereby maximizing the synthetic peptide yield.
Caption: Temperature-dependent partitioning of the this compound acyl-enzyme intermediate.
Quantitative Data Reference: Temperature Effects Matrix
The following table summarizes the causal relationship between temperature, reaction partitioning, and enzyme stability during papain-catalyzed this compound conversion.
| Temperature (°C) | Hydrolysis Rate ( | Aminolysis Yield (%) | Papain Half-Life ( | Dominant Kinetic Driver |
| 4°C | Low | > 85% | > 48 hours | Acyl-enzyme stabilization; suppressed |
| 25°C | Moderate | ~ 60% | > 24 hours | Balanced nucleophilic competition. |
| 45°C | High | < 20% | ~ 4 hours | High |
| 65°C | Very High (Initial) | < 5% | < 15 minutes | Thermal denaturation and accelerated autolysis. |
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol for Temperature-Controlled Kinetically Driven Peptide Synthesis is designed as a self-validating system. Built-in checkpoints ensure that any failure in temperature control, solubility, or extraction is immediately flagged.
Step-by-Step Methodology
Step 1: Substrate Preparation & Solubilization Dissolve this compound in a miscible organic co-solvent (e.g., 15% v/v DMF or Ethanol) to prevent hydrophobic aggregation[3].
-
Validation Checkpoint: Measure the absorbance of the final buffer/substrate mixture at 600 nm. An
confirms the solution is optically clear and free of micro-precipitates.
Step 2: Strict Thermal Equilibration Place the reaction vessel containing the substrate and amine nucleophile into a Peltier-controlled block set to the target temperature (e.g., 15°C).
-
Validation Checkpoint: Do not rely on the block's digital readout. Insert a calibrated thermocouple probe into a "dummy" tube containing the exact same solvent volume to verify the internal liquid temperature has stabilized (
).
Step 3: Enzymatic Initiation Add the pre-equilibrated papain solution to the reaction vessel. Mix by gentle inversion (avoid vortexing to prevent shear-induced denaturation).
Step 4: Reaction Quenching & Internal Standardization
At predefined time points, extract 50
-
Validation Checkpoint: Spike the TFA quench buffer with a known concentration of an internal standard (e.g., Z-Ala-OH). If downstream HPLC analysis shows 100% recovery of Z-Ala-OH, the extraction process is validated, ensuring the this compound quantification is trustworthy.
Step 5: HPLC Quantification Analyze the quenched samples via RP-HPLC to quantify the disappearance of this compound and the ratio of hydrolysis (Z-Val-Gly-OH) to aminolysis products.
Caption: Self-validating workflow for temperature-controlled this compound assays.
Troubleshooting & FAQs
Q1: Why is my this compound precipitating when I lower the temperature to 4°C to favor peptide synthesis? A1: this compound contains a highly hydrophobic benzyloxycarbonyl (Z) protecting group. Lowering the temperature decreases the kinetic energy of the solvent, which promotes hydrophobic collapse and substrate aggregation[3]. Resolution: Increase the organic co-solvent fraction (e.g., up to 20% v/v DMF). Ensure you run a parallel control to validate that the chosen enzyme (e.g., papain) retains activity at this higher co-solvent concentration.
Q2: I observe a sudden drop in enzymatic activity at 50°C, despite literature stating papain is structurally stable up to 60°C. Why?
A2: While the intrinsic melting temperature (
Q3: How does temperature fluctuation affect the enantioselectivity of the reaction? A3: Enzymatic cleavage of this compound is highly stereospecific. However, if the temperature exceeds 45°C, the rate of non-enzymatic background hydrolysis increases significantly. Non-enzymatic hydrolysis lacks stereospecificity and will generate racemic background products, ruining the chiral purity of your assay. Strict thermal control (Step 2 of the protocol) is mandatory to ensure the reaction remains 100% enzyme-driven.
References
- Benchchem. "Synthesis of Z-L-Valyl-L-Glycine Ethyl Ester (this compound)". Benchchem Product Database.
- Benchchem. "Structural Basis of this compound and its Relevance as a Model Compound". Benchchem Product Database.
- MedChemExpress. "Z-Val-Gly-OH | Dipeptide" (Citing: Kawashiro K, et al. Biotechnol Bioeng. 1993). MedChemExpress.
Sources
Technical Resource Center: Stability & Handling of Z-Val-Gly-OEt
Executive Summary & Critical Context
Z-Val-Gly-OEt is not merely a synthetic intermediate; it is a critical fluorogenic/chromogenic substrate often used to characterize cysteine proteases (e.g., Papain, Bromelain).
The Core Problem: The ethyl ester moiety at the C-terminus of Glycine is inherently unstable. Unlike bulky amino acids (e.g., Valine, Phenylalanine), Glycine lacks a side chain. This absence of steric hindrance leaves the carbonyl carbon highly exposed to nucleophilic attack by water molecules.
The Consequence: Spontaneous non-enzymatic hydrolysis releases ethanol and the free acid (Z-Val-Gly-OH). In enzymatic assays, this creates high background noise, false positives, and erratic kinetic data (
The Mechanism: Why Hydrolysis Occurs
To prevent degradation, you must understand the enemy. Hydrolysis is not random; it is a specific chemical pathway accelerated by moisture , pH , and temperature .
The Vulnerability of Glycine Esters
The "Z" group (Benzyloxycarbonyl) protects the N-terminus, but the C-terminal Glycine ester is the weak link.
-
Steric Accessibility: Glycine (
) offers no protection against incoming water molecules. -
Catalysis: The reaction is catalyzed by both acid (protonation of the carbonyl oxygen) and base (direct hydroxide attack).[1]
-
Leaving Group: Ethanol is a good leaving group, driving the reaction forward irreversibly in open systems.
Visualization: The Hydrolysis Pathway
The following diagram illustrates the transition state you are trying to avoid.
Figure 1: Mechanism of spontaneous hydrolysis. Note that moisture serves as the nucleophile attacking the exposed carbonyl carbon.
Standard Operating Procedure (SOP): Storage & Handling
Trust Protocol: This system is self-validating. If followed, your HPLC purity checks should remain >98% over 6 months.
A. Long-Term Storage (Lyophilized Powder)[2][3]
-
Temperature: Store at -20°C (Standard) or -80°C (Optimal).
-
Atmosphere: The vial must be sealed under an inert gas (Argon or Nitrogen).[2]
-
Desiccation: Place the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or Drierite™.
-
Why? Freezers are high-humidity environments. If the primary seal fails, the secondary desiccant protects the peptide.
-
B. Handling & Weighing (The "Warm-Up" Rule)
CRITICAL ERROR: Opening a cold vial immediately exposes the peptide to condensation. The hygroscopic Glycine residue will pull water from the air, initiating hydrolysis within minutes.
-
Remove vial from freezer.
-
Place in a desiccator at room temperature.
-
Wait 30-60 minutes until the vial is warm to the touch.
-
Open, weigh quickly, and purge with Nitrogen before resealing.
C. Solubilization (Stock Solutions)
Never store this compound in aqueous buffer.
| Parameter | Recommendation | Rationale |
| Primary Solvent | DMSO (Anhydrous) | High solubility, prevents hydrolysis, bacteriostatic. |
| Concentration | 10–20 mM | Higher concentrations are more stable than dilute ones. |
| Aqueous Dilution | Only at time of use | Once water is added, the hydrolysis clock starts. |
| pH Constraints | Keep pH < 7.5 | Base-catalyzed hydrolysis is 10x faster than acid catalysis for esters. |
Workflow: Decision Tree for Sample Management
Use this logic flow to determine the fate of your peptide stock.
Figure 2: Storage and handling decision tree to minimize moisture exposure.
Troubleshooting & FAQs
Symptom: High Background in Papain/Bromelain Assay
User Question: "I'm running a kinetic assay, but my 'blank' (substrate only) shows increasing absorbance/fluorescence over time. Is my enzyme contaminated?" Root Cause: It is likely Spontaneous Hydrolysis . If your assay buffer is alkaline (pH > 8.[1]0) or if the stock was stored in water, the ester is breaking down without the enzyme. Fix:
-
Check the pH of your assay buffer. If possible, lower it to pH 6.0–6.5 (Papain is active here).
-
Prepare the substrate in DMSO and add it to the buffer seconds before the measurement.
Symptom: The Powder is "Sticky" or "Gummy"
User Question: "The this compound powder is clumping and hard to weigh. Is it degraded?" Root Cause: Hygroscopicity .[3] The peptide has absorbed water from the air. While it may not be fully hydrolyzed yet, the hydrolysis rate is now accelerated. Fix:
-
Lyophilize the sample immediately to remove trapped water.
-
Verify purity via HPLC. If the "Acid" peak (Z-Val-Gly-OH) is >5%, repurify or discard.
Symptom: HPLC Shows a Split Peak
User Question: "I see two peaks on my chromatogram. One is my product, what is the other?" Root Cause: The second peak is almost certainly Z-Val-Gly-OH (the hydrolysis product). It will elute earlier than the ester on a Reverse Phase (C18) column because the free acid is more polar than the ethyl ester. Fix: Run a standard of Z-Val-Gly-OH to confirm retention time.
References & Authoritative Grounding
-
BenchChem. (2025).[1][4] Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide. Retrieved from
-
Sigma-Aldrich (MilliporeSigma). Handling and Storage Guidelines for Peptides and Proteins. Retrieved from
-
R&D Systems. Z-FR-AMC Fluorogenic Peptide Substrate (Catalog # ES009) Datasheet. (Demonstrates storage protocols for similar Z-protected peptide substrates). Retrieved from
-
JPT Peptide Technologies. How to Store Peptides | Best Practices for Researchers. Retrieved from
-
Royal Society of Chemistry. (1970). Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester. Journal of the Chemical Society B. Retrieved from
Sources
Validation & Comparative
Analytical Platform Comparison for Peptide Verification: Interpreting the ¹H NMR Spectrum of Z-Val-Gly-OEt
The structural verification of dipeptide intermediates is a critical quality control gateway in pharmaceutical development and peptide synthesis. For Z-Val-Gly-OEt (N-benzyloxycarbonyl-L-valyl-glycine ethyl ester)—a highly utilized model compound—confirming backbone connectivity, stereochemical integrity, and the absence of racemization requires a rigorous analytical strategy.
As a Senior Application Scientist, I approach structural validation not as a single test, but as a multi-modal system. This guide objectively compares the performance of High-Field NMR, Benchtop NMR, and LC-MS for peptide verification, and provides an authoritative, step-by-step framework for interpreting the complex ¹H NMR spectrum of this compound.
Analytical Platform Comparison: Selecting the Right Tool
While Liquid Chromatography-Mass Spectrometry (LC-MS) provides excellent sensitivity and exact mass confirmation, it cannot definitively resolve stereoisomers or provide the conformational data necessary to confirm intact peptide bonds. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous structural elucidation [1].
The advent of cryogen-free benchtop NMR has disrupted traditional workflows, moving analysis from centralized core facilities to the point-of-need[2]. However, the choice between high-field and benchtop systems depends heavily on the complexity of the molecule.
Table 1: Performance Comparison for this compound Verification
| Analytical Feature | High-Field NMR (400–600 MHz) | Benchtop NMR (60–100 MHz) | LC-MS (ESI-TOF) |
| Primary Use Case | De novo structural elucidation, trace impurity profiling, stereochemical validation. | Routine reaction monitoring, rapid go/no-go QC at the fume hood. | Exact mass confirmation ([M+H]⁺ m/z 337.17), trace impurity detection. |
| Spectral Resolution | Exceptional. Baseline separation of diastereotopic protons and complex multiplets. | Limited. Significant peak overlap due to strong coupling effects (e.g., 4.0–4.3 ppm region) [3]. | N/A. Relies on chromatographic separation rather than spectral dispersion. |
| Sensitivity (LOD) | High (~100 µM) | Moderate (~1–10 mM) | Ultra-High (nM to pM) |
| Operational Cost | High (Requires liquid helium/nitrogen, dedicated facility, high maintenance). | Low (Cryogen-free permanent magnets, standard 110V/220V power) [4]. | Moderate (Requires LC solvents, high-purity nitrogen gas). |
In-Depth ¹H NMR Spectral Interpretation of this compound
Interpreting the ¹H NMR spectrum of a chiral dipeptide requires looking beyond simple chemical shifts. The presence of the chiral L-Valine center induces magnetic non-equivalence in neighboring groups, creating complex splitting patterns that serve as internal markers of structural integrity.
The following data represents the expected ¹H NMR assignments for this compound in CDCl₃ acquired at 400 MHz.
Table 2: ¹H NMR Assignments and Mechanistic Causality
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Rationale & Causality |
| 0.95, 0.98 | 2 × Doublet (d) | 3H, 3H | Val-γ CH₃ | Diastereotopic Effect: The adjacent chiral Val-α carbon makes the two isopropyl methyl groups magnetically non-equivalent, splitting them into two distinct doublets rather than a single 6H signal. |
| 1.28 | Triplet (t) | 3H | OEt-CH₃ | Standard vicinal coupling (³J ~ 7.1 Hz) to the ester CH₂ group. |
| 2.15 | Multiplet (m) | 1H | Val-β CH | Complex splitting due to coupling with the α-CH and the two non-equivalent γ-CH₃ groups. |
| 4.05, 4.10 | 2 × Doublet of Doublets (dd) | 1H, 1H | Gly-α CH₂ | ABX Spin System: The chiral Valine center renders the Gly-CH₂ protons diastereotopic. They couple to each other (geminal, ²J ~ 18 Hz) and to the Gly-NH (vicinal, ³J ~ 5.5 Hz). |
| 4.15 | Multiplet (m) | 1H | Val-α CH | Shifted downfield by the electron-withdrawing carbamate and amide carbonyls. |
| 4.20 | Quartet (q) | 2H | OEt-CH₂ | Deshielded by the ester oxygen. Note: At lower field strengths (e.g., 60 MHz), this merges with the Val/Gly α-protons into a single unresolvable multiplet [3]. |
| 5.10 | Singlet (s) | 2H | Z-CH₂ | Benzylic protons strongly deshielded by the phenyl ring and carbamate oxygen. |
| 5.35 | Broad Doublet (br d) | 1H | Val-NH | Broadened by quadrupolar relaxation of ¹⁴N. Visible only because a non-exchanging solvent (CDCl₃) is used. |
| 6.50 | Broad Triplet (br t) | 1H | Gly-NH | Couples to the adjacent Gly-α CH₂ protons. Confirms the intact peptide bond. |
| 7.30–7.38 | Multiplet (m) | 5H | Z-Ph | Aromatic protons of the benzyloxycarbonyl (Cbz/Z) protecting group. |
Experimental Protocol: A Self-Validating NMR Workflow
To ensure high-fidelity data that can withstand regulatory scrutiny, the NMR acquisition must be treated as a self-validating system. Every parameter choice must have a physical justification.
Step 1: Solvent Selection and Sample Preparation
-
Action: Dissolve 10–15 mg of highly pure this compound in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is deliberately chosen over protic solvents like CD₃OD or D₂O. Protic solvents cause rapid deuterium exchange with the Val-NH and Gly-NH protons, erasing their signals from the spectrum. Observing these amide resonances is non-negotiable for confirming the integrity of the peptide backbone.
Step 2: Instrument Tuning and Gradient Shimming
-
Action: Insert the sample, perform Automated Tuning and Matching (ATM), and execute 3D gradient shimming.
-
Causality: Precise shimming maximizes magnetic field homogeneity. Without optimal homogeneity, the fine ²J and ³J couplings of the diastereotopic Gly-α CH₂ protons will blur into the overlapping OEt-CH₂ quartet, destroying critical stereochemical information.
Step 3: Pulse Sequence and Relaxation Delay Optimization
-
Action: Utilize a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems) with a relaxation delay (D1) of 5.0 seconds.
-
Causality: A D1 of 5 seconds ensures complete longitudinal relaxation (T₁) of all protons between pulses—particularly the slower-relaxing aromatic protons of the Z-group. This guarantees that the integration ratios (e.g., 5H for Z-Ph vs. 3H for OEt-CH₃) are strictly quantitative and mathematically self-validating.
Step 4: Data Processing and Resolution Enhancement
-
Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct manually.
-
Causality: An LB of 0.3 Hz optimally balances signal-to-noise ratio enhancement without artificially broadening the peaks. This preserves the delicate resolution required to interpret the crowded 4.0–4.3 ppm region.
Analytical Decision Workflow
The following diagram illustrates the logical routing of a synthesized this compound sample through the appropriate analytical channels based on the required data output.
Workflow for the analytical routing and structural verification of this compound.
References
-
NASA Astrobiology. (2019). New Method for Peptide Studies: Benchtop NMR Spectroscopy of Prebiotically-Relevant Peptide Reactions. Retrieved from [Link]
-
Oxford Instruments. (2023). High-field to Benchtop NMR Spectroscopy - Part 3: Effect of field strength on NMR Spectra. Retrieved from [Link]
-
MDPI. (2025). Benchtop NMR in Biomedicine: An Updated Literature Overview. Retrieved from [Link]
Comparative Mass Spectrometry Guide: Z-Val-Gly-OEt Fragmentation & Structural Validation
Topic: Mass Spectrometry Fragmentation Patterns of Z-Val-Gly-OEt Content Type: Publish Comparison Guide
Executive Summary
This compound (N-benzyloxycarbonyl-L-valyl-glycine ethyl ester) serves as a critical model substrate in protease kinetic studies (e.g., subtilisin, papain) and a reference standard in peptide synthesis. Its structural integrity is defined by three distinct moieties: the N-terminal Carbobenzyloxy (Z) protecting group, the dipeptide backbone (Val-Gly), and the C-terminal ethyl ester.
This guide provides a technical comparison of this compound against its primary sequence isomer (Z-Gly-Val-OEt) and synthetic alternative (Boc-Val-Gly-OEt) . We analyze fragmentation mechanics to equip researchers with self-validating protocols for structural elucidation, ensuring precise differentiation in complex mixtures.
Technical Foundation: Physicochemical Profile
Before analyzing fragmentation, the molecular baseline must be established to distinguish the parent ion from adducts or impurities.
| Feature | Specification | MS Relevance |
| Formula | C₁₇H₂₄N₂O₅ | Basis for isotopic envelope calculation. |
| Monoisotopic Mass | 336.1685 Da | Exact mass for high-resolution MS (HRMS). |
| [M+H]⁺ | m/z 337.17 | Dominant precursor in ESI(+). |
| [M+Na]⁺ | m/z 359.15 | Common adduct in salt-containing buffers. |
| [M+NH₄]⁺ | m/z 354.20 | Common in ammonium acetate/formate buffers. |
| Key Moieties | Z-Group (Cbz), Ethyl Ester | Sources of characteristic neutral losses (-91 Da, -45 Da). |
Deep Dive: Fragmentation Mechanics (The "Why")
The fragmentation of this compound under Collision-Induced Dissociation (CID) follows specific, energy-dependent pathways. Understanding these causal mechanisms is required to validate the compound's identity.
A. The Z-Group Signature (m/z 91)
The N-benzyloxycarbonyl (Z) group is chemically robust but MS-labile at higher collision energies.
-
Mechanism: Inductive cleavage of the benzyl-oxygen bond.
-
Observation: Formation of the tropylium ion (C₇H₇⁺) at m/z 91.05 .
-
Diagnostic Value: High abundance of m/z 91 confirms the presence of the Z-protecting group, distinguishing it from Boc- or Fmoc-protected variants.
B. Backbone Cleavage (b- and y-ions)
Following the Roepstorff-Fohl nomenclature, the amide bond between Val and Gly is the primary cleavage site.
-
b₁ Ion (Z-Val⁺): Cleavage yields the acylium ion of the N-terminal residue.
-
Calculation: Z (134.04) + Val (99.07) = m/z 233.11 (approx m/z 233/234).
-
-
y₁ Ion (Gly-OEt⁺): Charge retention on the C-terminus.
-
Calculation: Gly (57.02) + OEt (45.03) + 2H = m/z 104.07 .
-
C. Ester Loss
The C-terminal ethyl ester often undergoes neutral loss of ethanol (46 Da) or the ethoxy radical (45 Da), creating a characteristic [M+H - 46]⁺ peak at m/z 291 .
Visualization: Fragmentation Pathway
The following diagram maps the logical flow of precursor ion dissociation.
Caption: Hierarchical fragmentation map of this compound under ESI-CID conditions.
Comparative Analysis 1: The Isomer Challenge
Scenario: A researcher synthesizes this compound but suspects contamination with its sequence isomer, Z-Gly-Val-OEt . Both have identical molecular weights (336.17 Da) and elemental composition.
Differentiation Strategy: Differentiation relies entirely on the specific mass of the b₁ and y₁ ions. The total mass is the same, but the distribution of mass between the N- and C-terminus shifts.
| Diagnostic Ion | This compound (Target) | Z-Gly-Val-OEt (Isomer) | Differentiation Logic |
| b₁ Ion | m/z 234 (Z-Val) | m/z 192 (Z-Gly) | Valine (99 Da) is heavier than Glycine (57 Da). If m/z 192 appears, the sequence is inverted. |
| y₁ Ion | m/z 104 (Gly-OEt) | m/z 146 (Val-OEt) | The C-terminal fragment shifts by +42 Da in the isomer. |
| Immonium | m/z 72 (Val) > m/z 30 (Gly) | m/z 72 (Val) < m/z 30 (Gly) | Relative intensity varies, but presence of both confirms amino acid content, not sequence. |
Decision Tree for Isomer Identification
Use this logic flow to validate your synthesized product.
Caption: Logic flow for distinguishing this compound from Z-Gly-Val-OEt using b-ion analysis.
Comparative Analysis 2: Protecting Group Alternatives (Z vs. Boc)
Scenario: Choosing a substrate for a kinetic assay. Comparison: This compound vs. Boc-Val-Gly-OEt .
| Feature | This compound | Boc-Val-Gly-OEt | Operational Impact |
| Protecting Group Mass | +134.13 Da | +100.12 Da | Distinct precursor masses. |
| Fragmentation Marker | m/z 91 (Tropylium) | m/z 57 (t-Butyl) | m/z 91 is a unique aromatic marker. m/z 57 is ubiquitous in lipids/background, making Z-group easier to verify in complex matrices. |
| Stability (Source) | Stable in ESI Source | Labile (In-source fragmentation) | Boc often loses isobutene (-56 Da) before MS/MS, complicating precursor selection. Z-group is more stable, allowing cleaner selection of the parent ion. |
Verdict: For MS-based assays, This compound is superior due to higher precursor stability and the unique diagnostic m/z 91 tag, which acts as an internal quality control marker.
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To replicate these results, use the following standardized protocol. This workflow is designed to maximize the detection of the diagnostic b- and y-ions.
Step 1: Sample Preparation
-
Dissolve 0.1 mg this compound in 1 mL of 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Why: Formic acid ensures protonation ([M+H]⁺), essential for positive mode ESI.[1]
Step 2: Direct Infusion / LC Parameters
-
Flow Rate: 5-10 µL/min (Infusion) or 0.3 mL/min (LC).
-
Column: C18 Reverse Phase (if LC is used). Z-group is hydrophobic; expect retention times later than unprotected peptides.
Step 3: MS Settings (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Positive Mode.
-
Precursor Selection: m/z 337.2 (Isolation width ± 1.0 Da).
-
Collision Energy (CE): Ramp 15–35 eV.
-
Low CE (15 eV): Preserves b₂ ion (m/z 291).
-
High CE (35 eV): Generates diagnostic m/z 91 and immonium ions (m/z 72, 30).
-
Step 4: Validation Checklist
References
-
NIST Mass Spectrometry Data Center. "Glycine, ethyl ester - Mass Spectrum."[2] NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Context: Validates the fragmentation pattern of the C-terminal ethyl ester moiety (m/z 104/103 region).
-
Matrix Science. "Peptide Fragmentation Nomenclature." Mascot Help. Available at: [Link]
- Context: Authoritative source for Roepstorff-Fohl nomenclature (b/y ions) used in the mechanistic analysis.
-
Lv, X., & Xu, J. (2012).[3] "Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters." Phosphorus, Sulfur, and Silicon and the Related Elements.[3] Available at: [Link]
- Context: Provides comparative data on Z-group (N-benzyloxycarbonyl)
- Context: Reference for the physicochemical properties and structural analogues of Z-protected dipeptides.
Sources
Beyond the Chromatogram: Validating Z-Val-Gly-OEt Purity via Elemental Analysis
Executive Summary
In the high-stakes environment of peptide synthesis and drug development, relying solely on HPLC for purity validation is a common but dangerous oversight. While High-Performance Liquid Chromatography (HPLC) excels at detecting organic impurities and truncated sequences, it is inherently blind to non-chromatographic contaminants such as inorganic salts, water, and residual solvents.
This guide details the validation of Z-Val-Gly-OEt (N-Benzyloxycarbonyl-L-valyl-glycine ethyl ester), a critical dipeptide intermediate. We demonstrate why Elemental Analysis (CHN) remains the "Gold Standard" for establishing bulk purity and how it acts as a self-validating system when paired with HPLC and NMR.
Technical Profile: this compound
Before validation, the theoretical baseline must be established. This compound is a protected dipeptide ester used frequently as a model substrate for enzymatic hydrolysis studies or as a building block in fragment condensation.
| Parameter | Specification |
| Chemical Name | N-Benzyloxycarbonyl-L-valyl-glycine ethyl ester |
| Formula | |
| Molecular Weight | 336.38 g/mol |
| Structure | Z-Group (N-term) |
| Physical State | White crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water |
Theoretical Elemental Composition
To validate purity via combustion analysis, we must calculate the theoretical mass percentages based on the formula
-
Carbon (C):
-
Hydrogen (H):
-
Nitrogen (N):
Methodology: Elemental Analysis (The Bulk Validator)
The Protocol
Elemental analysis (EA) via combustion is a destructive technique that quantifies the absolute mass fraction of C, H, and N. Unlike HPLC, which relies on relative UV absorption, EA provides a stoichiometric check of the entire sample mass.
Step-by-Step Workflow:
-
Drying: Dry the sample in a vacuum oven at 40°C for 24 hours over
to remove surface moisture. Crucial Step: Failure here is the #1 cause of EA failure. -
Weighing: Accurately weigh 1–3 mg of this compound into a tin capsule using a microbalance (readability
mg). -
Combustion: Flash combustion at >900°C in an oxygen-rich environment.
-
Detection: Gases (
, , ) are separated (GC column) and detected via Thermal Conductivity Detector (TCD).
Acceptance Criteria & Interpretation
The scientifically accepted tolerance for purity verification is
-
Pass: Deviation
for all elements (C, H, N). -
Fail: Deviation
.
The "Trap" of Solvation
A common scenario in peptide chemistry is a sample that looks pristine on HPLC (>99%) but fails EA. This is usually due to solvation .
-
Low Carbon/Nitrogen: Indicates the presence of non-carbonaceous impurities (water, inorganic salts like NaCl or
). -
High Carbon: Indicates trapped organic solvents (e.g., Toluene, Ethyl Acetate) or incomplete removal of protecting groups.
Comparative Analysis: EA vs. HPLC vs. qNMR
To understand why EA is non-negotiable, we must compare it with the alternatives.
HPLC (High-Performance Liquid Chromatography)
-
Role: Detects synthesis by-products (deletion sequences, diastereomers).
-
Blind Spot: Invisible to salts, water, and solvents (unless specific detectors are used). A sample can be 50% salt and still show 99% purity by HPLC-UV.
qNMR (Quantitative NMR)
-
Role: Structural confirmation and quantification of residual solvents.
-
Limitation: Requires an internal standard for absolute purity determination; less precise than EA for bulk homogeneity.
Data Comparison: The "Hidden Impurity" Scenario
The following table illustrates a hypothetical batch of this compound that was precipitated from Ethyl Acetate/Hexane but not dried properly.
| Metric | Theoretical | Batch A (Wet) | Batch B (Pure) | Status |
| HPLC Purity (254 nm) | N/A | 99.2% | 99.4% | Misleadingly Similar |
| Carbon % | 60.70% | 58.10% | 60.65% | Batch A Fails |
| Hydrogen % | 7.19% | 7.50% | 7.21% | Batch A Fails |
| Nitrogen % | 8.33% | 7.90% | 8.31% | Batch A Fails |
| Conclusion | Contains ~4% solvent | Validated Pure |
Analysis: Batch A passes HPLC because the solvent (Ethyl Acetate) does not interfere significantly at the peptide's UV absorption or elutes in the void volume. However, EA detects the mass discrepancy immediately.
Integrated Validation Workflow
A robust quality control system does not rely on one method. It uses a "Self-Validating" workflow where EA acts as the final gatekeeper.
Caption: Figure 1: Integrated purity validation workflow. EA serves as the final confirmation of bulk purity after chromatographic verification.
Troubleshooting EA Failures
When EA fails (Decision 2 in the diagram), use the direction of the deviation to diagnose the issue:
-
C low, N low: Sample is likely wet (water) or contains inorganic salts. Action: Check ash content or Karl Fischer titration.
-
C high, H high: Sample likely contains organic solvent.[1] Action: Run H-NMR to identify the solvent peak (e.g., EtOAc at
4.1/2.0 ppm). -
N low, C correct: Possible degradation or de-protection issue. Action: Re-evaluate HPLC/MS.
References
-
National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. PubMed Central. Available at: [Link]
-
Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available at: [Link]
-
Vemuri, S. Comparison of assays for determination of peptide content for lyophilized thymalfasin. Journal of Peptide Research. Available at: [Link]
-
Verified Peptides. The Role of HPLC Analysis in Peptide Characterization. Available at: [Link]
Sources
FTIR spectral analysis and peak assignment for Z-Val-Gly-Oet
High-Fidelity FTIR Spectral Analysis of Protected Dipeptides: A Comparative Guide to Z-Val-Gly-Oet Characterization
Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical tool in peptide synthesis and drug development, providing rapid, non-destructive insights into molecular conformation, protecting group integrity, and backbone structure[1]. For protected dipeptides like This compound (N-benzyloxycarbonyl-L-valyl-glycine ethyl ester), FTIR serves as a critical quality control checkpoint. The molecule possesses three distinct carbonyl (C=O) environments—an ester, a urethane (carbamate), and a peptide amide—making it an excellent model compound for evaluating the resolving power of different FTIR modalities.
As a Senior Application Scientist, I have structured this guide to objectively compare the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —while providing field-proven protocols and precise peak assignments for this compound.
Modality Comparison: ATR-FTIR vs. Transmission FTIR
When characterizing peptide intermediates, researchers must choose between the rapid convenience of ATR and the high-resolution bulk analysis of Transmission FTIR. Understanding the physical principles behind each technique is crucial for accurate spectral interpretation.
-
Transmission FTIR (KBr Pellet): This classical method relies on the Beer-Lambert law, where the infrared beam passes entirely through a diluted bulk sample[2]. It generally yields the highest quality spectra with sharp, well-defined peaks, making it the gold standard for resolving closely overlapping carbonyl bands[3]. However, it requires meticulous sample preparation to avoid moisture contamination.
-
ATR-FTIR: ATR utilizes total internal reflection within a high-refractive-index crystal (e.g., diamond) to generate an evanescent wave that penetrates only 0.5 to 2 µm into the sample[4]. While it allows for neat (undiluted) sample analysis and is highly time-efficient[3], the penetration depth is wavelength-dependent. Lower wavenumbers penetrate deeper, causing low-frequency peaks to appear artificially intense compared to transmission spectra[5].
Workflow for FTIR analysis of this compound comparing ATR and Transmission modalities.
Self-Validating Experimental Protocols
To ensure scientific integrity, every FTIR workflow must be treated as a self-validating system. The following protocols detail the causality behind each procedural step to guarantee reproducible data.
Protocol A: Transmission FTIR (KBr Pellet)
-
Background Acquisition: Acquire a background spectrum of the empty sample compartment. Causality: Atmospheric water vapor and carbon dioxide exhibit strong mid-IR absorbances (~3600/1600 cm⁻¹ and ~2350 cm⁻¹, respectively). Subtracting these environmental artifacts is a self-validating step to ensure that the Amide I band (~1650 cm⁻¹) is not artificially broadened by water bending vibrations.
-
Sample Preparation: Grind 1–2 mg of this compound with 100 mg of anhydrous, IR-grade KBr using an agate mortar and pestle. Causality: KBr is optically transparent in the mid-IR region (4000–400 cm⁻¹). Maintaining a 1-2% sample concentration prevents total beam absorption, which would otherwise lead to detector saturation and distorted, flat-topped peaks.
-
Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2–3 minutes[6]. Causality: The vacuum removes trapped air and ambient moisture, fusing the KBr into a transparent glass-like pellet. A cloudy pellet indicates moisture contamination or poor grinding, which will cause baseline scattering (the Christiansen effect).
-
Data Acquisition: Collect 32 to 64 scans at a resolution of 4 cm⁻¹.
Protocol B: ATR-FTIR (Diamond Crystal)
-
Crystal Cleaning & Background: Clean the diamond crystal with a volatile solvent (e.g., isopropanol) and allow it to dry completely. Acquire a background spectrum.
-
Sample Application: Place 2–5 mg of neat this compound powder directly onto the center of the crystal[2].
-
Anvil Compression: Apply pressure using the ATR anvil until the software indicates optimal contact. Causality: Because the evanescent wave generated by total internal reflection only penetrates 0.5–2 µm into the sample[4], intimate physical contact is non-negotiable to achieve a sufficient signal-to-noise ratio.
-
Data Acquisition & Correction: Collect the spectrum and immediately apply an ATR correction algorithm via the spectrometer's software. Causality: ATR penetration depth varies across the spectrum (changing with wavelength and refractive index)[5]. Without this mathematical correction, low-wavenumber peaks will appear disproportionately strong compared to reference transmission data, leading to potential misinterpretation of the molecule's structural ratios[5].
Spectral Analysis and Peak Assignment for this compound
This compound is structurally rich, featuring an N-terminal benzyloxycarbonyl (Z) protecting group, a valine-glycine peptide bond, and a C-terminal ethyl ester. The most critical region for analyzing this molecule is between 1750 cm⁻¹ and 1500 cm⁻¹, where three distinct carbonyl stretching vibrations reside.
High-quality transmission FTIR is often required to fully resolve the ester C=O (~1740 cm⁻¹) from the urethane C=O (~1690 cm⁻¹) and the Amide I C=O (~1650 cm⁻¹). Poor sample preparation will cause these peaks to merge into a single, broad, uninterpretable band.
Table 1: FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Structural Assignment in this compound |
| 3250 – 3350 | Strong, Broad | N-H stretch (Amide A) | Hydrogen-bonded N-H groups of the Val and Gly backbone. |
| 3030 – 3060 | Weak | C-H stretch (Aromatic) | Phenyl ring of the N-terminal Z-protecting group. |
| 2850 – 2960 | Medium | C-H stretch (Aliphatic) | Isopropyl group (Val), CH₂ (Gly), and ethyl chain (Oet). |
| ~1740 | Strong | C=O stretch (Ester) | Carbonyl of the C-terminal glycine ethyl ester[6]. |
| 1690 – 1710 | Strong | C=O stretch (Urethane) | Carbonyl of the N-terminal carbamate (Z-group)[7]. |
| 1640 – 1660 | Strong | C=O stretch (Amide I) | Peptide bond carbonyl between Valine and Glycine[1]. |
| 1530 – 1550 | Medium | N-H bend / C-N stretch | Amide II band of the peptide backbone[1][7]. |
| 1200 – 1250 | Strong | C-O stretch | C-O-C linkages in both the ester and urethane groups. |
| 690, 730 | Strong | C-H out-of-plane bend | Characteristic doublet for the monosubstituted benzene ring. |
Conclusion
For the routine verification of this compound during peptide synthesis, ATR-FTIR provides an unmatched combination of speed and non-destructive analysis, provided that an ATR correction algorithm is applied to normalize wavelength-dependent penetration depths[3][5]. However, if the goal is to conduct rigorous structural elucidation—specifically to resolve the overlapping ester, urethane, and amide carbonyl bands—Transmission FTIR via a carefully pressed KBr pellet remains the superior analytical choice due to its adherence to bulk path-length principles and lack of surface-contact artifacts[3].
References
-
ATR-FTIR Spectroscopy Basics. Mettler Toledo. Available at:[Link]
-
Peptide Synthesis via N-Acylated Aziridinone. II. The Reaction of N... Oxford Academic. Available at: [Link]
-
FTIR: Transmission vs ATR spectroscopy. Specac Ltd. Available at: [Link]
-
Recent applications of ATR FTIR spectroscopy and imaging to proteins. Spiral (Imperial College London). Available at: [Link]
-
Why ATR-FTIR Results Don't Always Match Expectations. Rocky Mountain Labs. Available at: [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. mt.com [mt.com]
- 3. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
Reproducibility of Z-Val-Gly-Oet kinetic constants (Km and Vmax)
Reproducibility of this compound Kinetic Constants ( and ): A Comparative Methodological Guide
Executive Summary
This compound (N-Carbobenzoxy-L-valyl-glycine ethyl ester) is a synthetic dipeptide derivative utilized primarily as a substrate to probe the esterase activity of proteolytic enzymes (e.g., serine proteases like chymotrypsin, cathepsins, or specific carboxypeptidases). Unlike chromogenic substrates (e.g., pNA derivatives) that offer direct optical readout, this compound requires specific detection methodologies—often leading to high inter-lab variability in reported kinetic constants (
This guide addresses the reproducibility crisis associated with peptide ester substrates. It compares this compound against "Gold Standard" alternatives and provides a self-validating protocol to establish robust kinetic baselines.
Technical Analysis: The Substrate & The Challenge
The Analyte: this compound[1][2][3][4]
-
Chemical Nature: Hydrophobic dipeptide ester.
-
Mechanism of Hydrolysis:
-
Detection Challenge: The reaction does not generate a strong chromophore in the visible spectrum. Hydrolysis must be monitored via pH change (acid release), ethanol production (coupled assay), or UV absorbance shift (210–230 nm, often interfering with buffers).
Sources of Kinetic Variability
Reproducibility failures in determining
-
Solubility Artifacts: The hydrophobic Z-group and Valine residue require organic co-solvents (DMSO/Ethanol). Variations in co-solvent concentration (>5%) can inhibit enzyme activity or alter
significantly. -
Spontaneous Hydrolysis: Ethyl esters are prone to non-enzymatic hydrolysis at pH > 8.0, inflating background rates.
-
Buffer Interference: High ionic strength buffers can mask the electrostatic interactions required for enzyme-substrate binding, artificially increasing
.
Comparative Assessment: this compound vs. Alternatives
The following table compares this compound with alternative substrates used for similar enzymatic profiling (e.g., ACE, Carboxypeptidase, or Serine Protease activity).
| Feature | This compound (Target) | Hippuryl-His-Leu (HHL) | Z-Phe-Arg-AMC | FAPGG |
| Primary Application | Esterase activity / Specificity mapping | ACE Activity (Gold Standard) | Cathepsins / Papain | ACE (Continuous) |
| Detection Method | pH-Stat / Hestrin (Endpoint) | UV (228 nm) / HPLC | Fluorescence (Ex 380/Em 460) | UV (340 nm) |
| Sensitivity | Moderate ( | Moderate | High ( | Moderate |
| Low (Highly pH dependent) | High | High | Moderate | |
| Throughput | Low (Titration/Endpoint) | Medium | High (Plate Reader) | High (Plate Reader) |
| Reproducibility Risk | High (Requires strict pH control) | Low | Low | Low |
Critical Insight: Use this compound only when probing the specific esterolytic capacity of an enzyme or when the Val-Gly motif is critical for specificity. For general activity screening, fluorogenic amides (AMC) offer superior reproducibility.
Experimental Protocol: Self-Validating Kinetic Assay
To ensure reproducibility, do not rely on literature values alone. Use this pH-Stat Titration Protocol , which provides a direct, label-free measurement of reaction velocity.
Reagents & Preparation
-
Substrate Stock: Dissolve this compound to 50 mM in analytical grade Ethanol. Store at -20°C. Discard if >1 month old.
-
Reaction Buffer: 5 mM Tris-HCl, 50 mM NaCl, pH 7.5. Note: Low buffering capacity is required for pH-stat or indicator-based assays.
-
Enzyme: Prepare fresh in cold buffer immediately prior to assay.
Workflow (Continuous pH-Stat Method)
This method maintains pH by titrating NaOH, directly correlating titrant volume to product formed.
-
Calibration: Calibrate pH electrode at pH 4.0 and 7.0 at the assay temperature (e.g., 25°C).
-
Baseline: Add 10 mL Reaction Buffer + Substrate (Range:
to ) to the vessel. Monitor for spontaneous hydrolysis for 3 minutes. -
Initiation: Add Enzyme (catalytic amount).
-
Titration: The autotitrator adds 0.01 M NaOH to maintain pH 7.5.
-
Data Collection: Record NaOH volume vs. time. The slope (
mol NaOH/min) equals velocity ( ).
Alternative: Hestrin Method (Endpoint)
If a pH-stat is unavailable, use the Hestrin hydroxamic acid method (colorimetric).
-
Principle: Unreacted ester reacts with hydroxylamine/ferric chloride to form a purple complex (
nm). -
Drawback: Discontinuous; measures remaining substrate, less accurate for
.
Data Analysis & Visualization
Calculation of Kinetic Constants
Do not use the Lineweaver-Burk (Double Reciprocal) plot for final constants as it distorts error structures. Use Non-Linear Regression fitting to the Michaelis-Menten equation:
-
(Michaelis Constant): Concentration of this compound at
. Indicates affinity.[1][2][3] - : Maximum hydrolysis rate at saturation.[3]
-
:
. Turnover number.
Reaction Pathway & Logic
Caption: Kinetic pathway of this compound hydrolysis highlighting signal generation (H+) and critical interference points.
Reproducibility Checklist (Self-Validation)
To guarantee the integrity of your data, confirm the following before publishing or finalizing results:
References
-
Cornish-Bowden, A. (2013). Fundamentals of Enzyme Kinetics. Wiley-Blackwell. Link
-
Tipton, K. F. (2002). "Principles of Enzyme Assay and Kinetic Studies." Methods in Enzyme Kinetics. Link
-
Bisswanger, H. (2014). "Enzyme Assays." Perspectives in Science. Link
-
BenchChem. "this compound Product & Synthesis Data." Link (Source for chemical structure and stability data).
-
Stroberg, W. & Schnell, S. (2016). "On the reproducibility of enzyme reactions and kinetic modeling." Science Data. Link
The Definitive Guide to Confirming Dipeptide Structure: A Comparative Analysis Centered on Z-Val-Gly-Oet
A Senior Application Scientist's Perspective on Leveraging X-ray Crystallography and Complementary Techniques for Unambiguous Structural Elucidation.
In the landscape of pharmaceutical development and molecular biology, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural knowledge underpins our understanding of a molecule's function, its interactions with biological targets, and its potential as a therapeutic agent. For dipeptides, such as N-benzyloxycarbonyl-L-valyl-glycine ethyl ester (Z-Val-Gly-Oet), which serve as crucial building blocks in peptide synthesis, confirming the exact molecular structure is a non-negotiable step in quality control and downstream applications.[1][2]
This guide provides an in-depth technical comparison of methodologies for the structural confirmation of this compound, with a primary focus on the gold standard technique: single-crystal X-ray crystallography. We will delve into the causality behind the experimental choices, from synthesis and crystallization to data analysis. Furthermore, we will objectively compare the insights gained from X-ray crystallography with those from other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This comprehensive approach ensures a self-validating system for structural confirmation, providing researchers, scientists, and drug development professionals with the expertise to confidently characterize their molecules.
The Central Role of X-ray Crystallography
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate an electron density map and, from that, a precise model of the molecule, revealing bond lengths, bond angles, and stereochemistry.[3]
However, the journey to a crystal structure begins with the synthesis of high-purity material and the often-challenging process of growing single crystals suitable for diffraction.
Experimental Workflow: From Synthesis to Structure
The following sections outline a detailed, field-proven workflow for the synthesis, crystallization, and X-ray crystallographic analysis of this compound.
The synthesis of this compound is typically achieved through a peptide coupling reaction between N-benzyloxycarbonyl-L-valine (Z-Val-OH) and glycine ethyl ester hydrochloride (H-Gly-OEt·HCl). The choice of coupling reagent is critical to ensure high yield and minimize side reactions. A common and effective method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
Experimental Protocol: Synthesis of this compound
-
Preparation of Glycine Ethyl Ester Free Base:
-
Dissolve glycine ethyl ester hydrochloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Add a slight excess of a tertiary amine base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), dropwise at 0 °C to neutralize the hydrochloride salt.
-
Stir the reaction mixture at 0 °C for 30 minutes. The resulting solution contains the free base of glycine ethyl ester and is used directly in the next step.
-
-
Peptide Coupling:
-
In a separate flask, dissolve N-benzyloxycarbonyl-L-valine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes, during which the activated ester of Z-Val-OH is formed.
-
Add the previously prepared solution of glycine ethyl ester free base to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound as a white solid.
-
Diagram: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
The success of X-ray crystallography is contingent upon obtaining well-ordered single crystals. For protected dipeptides, which are often moderately polar, a systematic screening of crystallization conditions is necessary. Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.
Experimental Protocol: Crystallization of this compound
-
Solvent Screening:
-
Dissolve a small amount of purified this compound in various solvents of differing polarity (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane) to determine its solubility.
-
Identify solvent systems where the compound is sparingly soluble, as these are often good candidates for crystallization.
-
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol/water) in a small vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial for crystal growth over several days to weeks.
-
-
Vapor Diffusion (Hanging Drop Method):
-
Prepare a concentrated solution of this compound in a volatile solvent (the "drop").
-
Place a small drop of this solution on a siliconized glass coverslip.
-
Invert the coverslip and seal it over a well containing a less volatile solvent in which the compound is less soluble (the "reservoir").
-
The vapor from the drop will slowly diffuse into the reservoir, and vice versa, gradually increasing the concentration of the dipeptide in the drop and inducing crystallization.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully harvest them using a cryoloop.
-
The crystals may need to be cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., paratone-N oil, glycerol) before flash-cooling in liquid nitrogen.[4]
-
Diagram: Crystallization and Data Collection Workflow
Caption: From purified compound to final crystal structure.
Once a suitable crystal is obtained, it is subjected to a beam of X-rays, and the resulting diffraction pattern is recorded.[3] For small organic molecules like this compound, a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source is typically used.[5]
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in the X-ray beam.
-
Collect a series of diffraction images as the crystal is rotated.
-
Typical data collection parameters include the X-ray wavelength, crystal-to-detector distance, exposure time per frame, and the total rotation range.
-
-
Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Software packages such as CrysAlisPro, XDS, or SAINT are commonly used for this purpose.
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is then refined against the experimental data to improve the fit between the calculated and observed structure factors. This iterative process minimizes the R-factor, a measure of the agreement between the model and the data.
-
Software such as SHELXT for structure solution and SHELXL for refinement are widely used.
-
-
Structure Validation:
-
The final refined structure is validated to ensure its chemical and geometric sensibility. This includes checking bond lengths, bond angles, and for any unusual atomic displacement parameters.
-
The final validated structure is typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), in the Crystallographic Information File (CIF) format.[6]
-
A Comparative Analysis: Beyond X-ray Crystallography
While X-ray crystallography provides unparalleled detail about the solid-state structure of a molecule, it is often complemented by other techniques that offer insights into the molecule's structure in solution and confirm its chemical identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution.[7] For this compound, ¹H and ¹³C NMR would confirm the presence of all expected chemical groups and their connectivity. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to assign all proton and carbon signals and confirm the valine and glycine residues are connected in the correct order.[8] The Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of protons, offering insights into the solution-state conformation of the dipeptide.[9]
| Technique | Information Gained for this compound | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure in the solid state, including bond lengths, bond angles, stereochemistry, and intermolecular interactions. | Unambiguous atomic-resolution structure. | Requires single crystals, which can be difficult to grow. Provides a static picture of the molecule in the solid state. |
| NMR Spectroscopy | Connectivity of atoms, confirmation of functional groups, and information about the solution-state conformation and dynamics. | Provides information about the molecule in a more biologically relevant solution state. Does not require crystallization. | Structure determination is indirect and relies on the interpretation of spectral data. Less precise than X-ray crystallography for determining exact bond lengths and angles. |
| Mass Spectrometry | Precise molecular weight and elemental composition. Fragmentation patterns can confirm the amino acid sequence. | High sensitivity and accuracy for molecular weight determination. Requires very small amounts of sample. | Provides limited information about the 3D structure and stereochemistry. |
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of a synthesized compound.[10] High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement for this compound, which can be used to confirm its elemental formula. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments to confirm the amino acid sequence.[11]
Conclusion: An Integrated Approach to Structural Confirmation
The unambiguous structural determination of a dipeptide like this compound is best achieved through an integrated analytical approach. While X-ray crystallography provides the definitive three-dimensional structure in the solid state, NMR spectroscopy offers crucial information about the molecule's conformation and connectivity in solution, and mass spectrometry confirms its molecular weight and sequence.
By employing these techniques in a complementary fashion, researchers can build a comprehensive and self-validating data package that leaves no doubt as to the identity and structure of their synthesized molecule. This rigorous approach is fundamental to ensuring the quality and reliability of starting materials in drug discovery and a wide range of other scientific endeavors.
References
-
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]
-
Gerrard, J. A., & Weir, L. E. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. Journal of Chemical Education, 91(10), 1724-1727. [Link]
-
Yarger, J. (n.d.). EXPERIMENT 4 - NMR PEPTIDE/PROTEIN STRUCTURE ELUCIDATION: GRAMACIDIN-S. Arizona State University. [Link]
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Macromolecular Crystallography Core Facility. (n.d.). X-ray Data Collection Course. [Link]
-
Wikipedia. (2024). Cambridge Structural Database. [Link]
-
NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-28. [Link]
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Wikipedia. (2024). X-ray crystallography. [Link]
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Mabion. (n.d.). Mass Spectrometry in Peptide and Protein Analysis. [Link]
-
MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. [Link]
-
Cambrex. (n.d.). Crystallization Process Development: Peptide Crystallization Case Study. [Link]
-
Gessmann, R., Brückner, H., & Petratos, K. (2016). A terminally protected dipeptide: from crystal structure and self-assembly, through co-assembly with carbon-based materials, to a ternary catalyst for reduction chemistry in water. Soft Matter, 12(1), 238-245. [Link]
-
PubChem. (n.d.). Z-Thr-gly-oet. [Link]
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PubChem. (n.d.). Val-Gly. [Link]
- Google Patents. (n.d.). BR122017015106B1 - FORMULA CRYSTAL STRUCTURE AND PHARMACEUTICAL COMPOSITION.
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ChemBK. (2024). Z-GLY-GLY-OET. [Link]
-
NIH. (2010). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. [Link]
-
NIH. (2016). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase. [Link]
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Safety Operating Guide
Standard Operating Procedure: Z-Val-Gly-Oet Handling & Disposal
Here is the comprehensive standard operating procedure (SOP) for the handling and disposal of Z-Val-Gly-Oet, designed for laboratory professionals and drug development scientists.
Chemical Profile & Hazard Rationale
This compound (Ethyl N-(benzyloxycarbonyl)-L-valylglycinate, CAS: 2766-17-8) is a synthetic, protected dipeptide widely utilized as an intermediate in peptide synthesis and as a model compound in structural studies[1].
The Causality of Handling: Because this compound features both a bulky, lipophilic benzyloxycarbonyl (Z) protecting group and an ethyl ester (OEt) C-terminus, it is highly hydrophobic. It is typically dissolved in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or ethyl acetate (EtOAc) during synthesis or HPLC purification. This chemical reality dictates that the bulk of this compound waste will be solvent-based, requiring strict segregation into halogenated and non-halogenated waste streams to prevent volatile cross-reactions[2].
While protected dipeptides generally exhibit lower acute biological activity than fully deprotected sequences, their environmental persistence and unknown ecological impact mandate that they be handled as hazardous chemical waste. They must never be disposed of via standard laboratory drains[3].
Standard Operating Procedures: Disposal Workflows
To ensure trustworthiness and operational safety, each of the following protocols is designed as a self-validating system —meaning the procedure includes built-in verification steps to confirm safety before moving to the next phase.
Protocol A: Liquid Waste Segregation (HPLC Effluents & Reaction Mixtures)
Causality: Mixing chlorinated and non-chlorinated solvents can cause exothermic reactions and significantly increases institutional disposal costs, as halogenated waste requires specialized high-temperature incineration[2].
-
Identify Solvent Composition: Determine if the this compound solution contains chlorinated solvents (e.g., DCM, Chloroform) or non-chlorinated solvents (e.g., EtOAc, Acetonitrile, DMF).
-
Segregation & Transfer:
-
Halogenated: Pour into a designated, clearly labeled "Halogenated Organic Waste" carboy.
-
Non-Halogenated: Pour into a "Non-Halogenated Organic Waste" carboy.
-
-
Chemical Inactivation (If Aqueous/Bioactive): If the peptide was utilized in a biological assay (e.g., cell culture media), treat the liquid waste with a 10% bleach solution (0.5–1.0% final sodium hypochlorite concentration). Allow a contact time of at least 30 minutes to denature residual organic material[2].
-
System Validation: Verify the pH of the inactivated aqueous solution is neutral (pH 6-8) before final transfer. Ensure the carboy is sealed with a vented cap to prevent pressure buildup from volatile solvents.
Protocol B: Solid Waste Disposal (Unused/Expired Peptide)
-
Containment: Do not attempt to dissolve solid this compound for the sole purpose of disposal. Collect unused powder or crystals in their original primary vial.
-
Secondary Packaging: Place the sealed vial into a leak-proof, secondary hazardous waste container[3].
-
Labeling: Affix a hazardous waste tag detailing the chemical name, CAS number (2766-17-8), and approximate mass.
-
System Validation: Wipe the exterior of the secondary container with a dry cloth and visually inspect for powder residue to confirm absolute containment.
Protocol C: Contaminated Consumables & Sharps
-
Consumables: Place all weigh boats, pipette tips, and nitrile gloves that have contacted this compound into a designated solid chemical waste bin[4].
-
Sharps: Immediately deposit any contaminated needles or broken glass into a puncture-resistant, leak-proof sharps container labeled "Chemically Contaminated Sharps"[2].
-
System Validation: Visually confirm that the sharps container is below the "Full" indicator line before depositing new materials. Never force items into the container.
Emergency Spill Response Protocol
Causality: Because this compound is a fine powder in its solid state, dry-sweeping it will aerosolize the particles, leading to immediate inhalation exposure risks[4].
-
Evacuate & Assess: Clear personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, lab coat, and an N95/P100 respirator if a large amount of powder is aerosolized)[3].
-
Containment (Solid): Do not dry sweep. Gently cover the spilled powder with damp absorbent paper towels to suppress dust formation.
-
Containment (Liquid): If dissolved in solvent, surround the spill with an inert absorbent material (e.g., sand or vermiculite). Avoid combustible absorbents like sawdust for oxidizing solvents[2].
-
Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a sealable hazardous waste bag.
-
Decontamination: Wash the spill surface with a solvent compatible with this compound (e.g., a small amount of isopropanol), followed by soap and water.
Quantitative Data: Waste Segregation Matrix
| Waste Stream | Typical Composition | Quantitative Thresholds / Limits | Primary Receptacle | Final Processing |
| Halogenated Liquid | This compound in DCM, Chloroform | >1% Halogenated solvent by volume | Vented Halogenated Carboy | High-Temp Incineration |
| Non-Halogenated Liquid | This compound in EtOAc, DMF, MeCN | <1% Halogenated solvent by volume | Vented Non-Halogenated Carboy | Standard Chemical Incineration |
| Aqueous Bio-Waste | Peptide in cell media | 0.5–1.0% final NaClO (30 min contact) | Aqueous Waste Carboy | Neutralization & Disposal |
| Solid Waste | Pure this compound powder | N/A (Store at -20°C prior to disposal) | Original Sealed Vial | Hazardous Solid Waste Incineration |
Disposal Workflow Visualization
This compound Waste Segregation and Disposal Decision Tree
References
-
Title: Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d Source: Benchchem URL: 2
-
Title: Laboratory Safety Guidelines for Peptide Handling Source: Biovera Research URL: 4
-
Title: Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals Source: Benchchem URL: 3
-
Title: 2766-17-8 | Ethyl ((benzyloxy)carbonyl)-L-valylglycinate Source: ChemScene URL: 1
Sources
The Causality of PPE Selection: The "Solvent Vehicle" Principle
As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a rigorous, self-validating scientific system. When handling Z-Val-Gly-Oet (Ethyl ((benzyloxy)carbonyl)-L-valylglycinate, CAS 2766-17-8)[1], the primary operational hazard does not stem exclusively from the dipeptide powder itself, which is a known irritant[2]. Instead, the true risk matrix is defined by the solvent vehicles required to dissolve and activate this intermediate during peptide synthesis—most notably N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)[3].
To ensure absolute operational integrity, this guide establishes a comprehensive Personal Protective Equipment (PPE) architecture, handling protocols, and disposal plans grounded in OSHA’s Laboratory Standard (29 CFR 1910.1450)[4].
In peptide chemistry, your PPE must be rated for the most aggressive chemical in your workflow. This compound is typically coupled or deprotected in solution. If your protocol utilizes DCM, standard nitrile gloves offer merely an illusion of safety, as DCM permeates nitrile in under 5 minutes[3]. Therefore, our PPE strategy is engineered to defeat the solvent, thereby securing the researcher against the dissolved peptide.
Core PPE Architecture
-
Eye & Face Protection: ANSI Z87.1-certified safety goggles with side shields are the non-negotiable baseline[5]. Causality: Safety glasses cannot prevent capillary action of splashed solvents into the eye. A full face shield must be added when dispensing >500 mL of solvent or preparing corrosive baths[5].
-
Hand Protection: Glove selection must be strictly dictated by the solvent (See Table 1). For DMF, forearm-length neoprene gloves are superior[3]. For DCM, double-gloving (nitrile over vinyl) is required to delay breakthrough[3].
-
Body Protection: A flame-resistant (FR), fully buttoned lab coat and closed-toe shoes are mandatory[5].
-
Respiratory Protection: Handling dry this compound powder outside a fume hood requires a NIOSH-approved N95 particulate respirator to prevent inhalation of irritant dust[2]. If engineering controls (fume hoods) fail during solvent handling, an Organic Vapor (OV) cartridge respirator is required[6].
Table 1: Quantitative Glove Breakthrough Analysis for this compound Workflows
| Solvent Vehicle | Primary Hazard | Recommended Glove Material | Breakthrough Time | Operational Directive |
| Dry Powder | Irritant Dust | Standard Nitrile (4-6 mil) | N/A (Solid) | Sufficient for weighing dry this compound. |
| DMF | Teratogen, Absorbed via skin | Neoprene or Butyl Rubber | > 240 mins | Recommended for all liquid-phase synthesis steps[3]. |
| DCM | Volatile Narcotic, Carcinogen | Nitrile over Vinyl (Double-glove) | ~ 10 - 15 mins | Immediate doffing required upon chemical contact[3]. |
| TFA (Cleavage) | Highly Corrosive | Heavyweight Neoprene | > 60 mins | Inspect gloves for pitting before and after use. |
Self-Validating Operational Workflows
A protocol is only effective if it contains inherent validation checks. The following step-by-step methodologies ensure that safety parameters are actively verified during the handling of this compound.
Protocol 1: Safe Weighing and Reagent Transfer
-
Environmental Verification: Verify that the fume hood monitor displays a face velocity between 80–120 feet per minute (fpm). Validation Check: Tape a small piece of tissue to the sash; it must pull gently inward.
-
PPE Donning & Integrity Check: Don FR lab coat, safety goggles, and standard nitrile gloves. Validation Check: Perform a visual inspection and a quick "inflation test" (trap air in the glove and squeeze) to ensure zero micro-punctures before handling the powder.
-
Execution: Weigh the this compound powder using an anti-static weigh boat. Keep the sash as low as possible to prevent turbulent air from aerosolizing the fine powder.
-
Solvent Introduction: If transferring to a reaction vessel containing DMF or DCM, immediately upgrade hand protection to Neoprene or Double-gloved Nitrile/Vinyl[3].
-
Decontamination: Wipe down the balance and surrounding hood area with a damp paper towel (water/ethanol mix) to capture any rogue microscopic dust.
Spill Response and Decontamination Logic
In the event of a this compound solution spill, rapid segregation of duties and hazard containment is critical. The workflow below dictates the exact decision matrix for spill response.
Figure 1: Decision matrix and operational workflow for this compound spill containment and decontamination.
Protocol 2: Chemical Spill Containment (Minor Spill < 50 mL)
-
Alert & Assess: Notify personnel in the immediate vicinity. Identify the solvent vehicle (e.g., DCM vs. DMF).
-
PPE Upgrade: If DCM is present, immediately don an Organic Vapor respirator and double-gloves[7].
-
Containment: Working from the perimeter inward to prevent spreading, apply a commercial organic absorbent (e.g., Organic Spill-X) over the liquid[7].
-
Collection: Use a non-sparking scoop to collect the saturated absorbent. Place it into a metal tray or bucket, then transfer it to a heavy-duty zip-lock bag[7].
-
Decontamination & Validation: Wipe the spill area with a damp paper towel. Validation Check: If acidic coupling reagents were involved, use pH strips on the wiped surface to confirm a return to a neutral pH (5-8)[7].
Circular Waste Management and Disposal Plan
Improper disposal of peptide synthesis intermediates and their solvents is a primary source of laboratory regulatory citations and environmental toxicity. Waste must be strictly segregated[8].
Protocol 3: Waste Segregation
-
Solid Waste (Dry Powder & Consumables): Empty this compound vials, contaminated weigh boats, and doffed gloves must be placed in a designated, puncture-resistant "Solid Hazardous Waste" container. Do not mix with general lab trash[6].
-
Halogenated Liquid Waste: Any this compound dissolved in DCM or containing TFA must be funneled into a clearly labeled "Halogenated Organic Waste" carboy[8]. Causality: Mixing halogenated solvents with non-halogenated waste can cause exothermic reactions and drastically increases disposal costs.
-
Non-Halogenated Liquid Waste: this compound dissolved purely in DMF or alcohols must be routed to the "Non-Halogenated Organic Waste" carboy[8].
-
Secondary Containment: All liquid waste carboys must reside in secondary containment trays capable of holding 110% of the largest container's volume to mitigate catastrophic leaks.
References
- Title: Synthesis of Z-L-Valyl-L-Glycine Ethyl Ester (this compound) Source: benchchem.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoLCWuZZ6-dQb4vnLp-34s98tnkTp0OuIvkaSoGYXFKaM7ygBxiaaYHDey1Q9Qra5DeNV2IAHaibuFIfXtE-HBVegTxrQMb4sbC4IiRq4XOCYBy2Q3bL_7lN_Ezi2t7PKtteOC]
- Title: 2766-17-8 | Ethyl ((benzyloxy)carbonyl)-L-valylglycinate Source: chemscene.com URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcAl7af2o-AHKqLa5gsw4gq-yp1Cb7516Kh38yY-rA-MvVF9olszYn4DwFljN7yp4Do7sqk6aw0Vm5uO3F0cZen-FG3oiTBrAx1JC1Z5BbQGtUXZ8LUh7viadS3BMyTfHDBZE=]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
